HB007
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZUKFRZQNQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HB007, a First-in-Class SUMO1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HB007 is a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), a protein implicated in the progression of various cancers. By hijacking the cellular ubiquitin-proteasome system, this compound selectively targets SUMO1 for degradation, leading to potent anti-tumor activity in preclinical models of brain, breast, colon, and lung cancer.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing the molecular interactions, signaling pathways, and key experimental findings that underpin its therapeutic potential.
Introduction to the SUMO Pathway in Oncology
SUMOylation is a reversible post-translational modification process where SUMO proteins are covalently attached to target proteins, altering their function, localization, and stability.[3] The SUMO pathway is crucial for regulating numerous cellular processes, including gene expression, DNA damage repair, and cell cycle progression.[3][4] Dysregulation of the SUMOylation pathway, particularly the overexpression of SUMO1, is frequently observed in various malignancies and is associated with tumor growth, metastasis, and resistance to therapy. SUMO1 has been considered an "undruggable" target due to the difficulty in developing conventional inhibitors against it. The advent of targeted protein degradation technology offers a promising strategy to overcome this challenge.
Discovery and Development of this compound
This compound was identified through a systematic screening of a 1,596-compound library from the National Cancer Institute for molecules that could inhibit the conjugation of SUMO1 to its substrates. This screen identified an initial hit compound, CPD1, which demonstrated broad anti-cancer activity. Subsequent structure-activity relationship (SAR) studies led to the development of this compound, a more potent and effective SUMO1 degrader.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a "molecular glue," inducing the proximity of SUMO1 to an E3 ubiquitin ligase complex, thereby triggering the ubiquitination and subsequent degradation of SUMO1 by the 26S proteasome. The key molecular players and the step-by-step mechanism are outlined below.
Key Proteins Involved in this compound's Mechanism of Action
| Protein | Role | Function in this compound-mediated Degradation |
| This compound | Small-molecule SUMO1 degrader | Binds to CAPRIN1, inducing a conformational change that facilitates its interaction with FBXO42. |
| SUMO1 | Small Ubiquitin-like Modifier 1 | The target protein for degradation. Its removal disrupts cancer cell signaling. |
| CAPRIN1 | Cytoplasmic Activation/Proliferation-Associated Protein 1 | The direct binding protein of this compound. |
| FBXO42 | F-box Protein 42 | The substrate receptor of the CUL1 E3 ubiquitin ligase. |
| CUL1 | Cullin 1 | A scaffold protein that forms the CUL1 E3 ubiquitin ligase complex. |
| Ubiquitin | Small regulatory protein | Tags SUMO1 for degradation by the proteasome. |
| 26S Proteasome | Protein complex | Recognizes and degrades ubiquitinated SUMO1. |
Signaling Pathway of this compound-Induced SUMO1 Degradation
The mechanism of this compound can be visualized as a sequential process:
-
Binding to CAPRIN1: this compound directly binds to the cytoplasmic protein CAPRIN1.
-
Induced Proximity: The binding of this compound to CAPRIN1 induces a conformational change that creates a new binding surface for FBXO42, the substrate receptor of the CUL1 E3 ligase complex.
-
Formation of a Ternary Complex: This results in the formation of a ternary complex consisting of CAPRIN1-HB007-FBXO42.
-
SUMO1 Recruitment: The FBXO42 component of this complex then recruits SUMO1.
-
Ubiquitination: Within the newly formed CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex, SUMO1 is poly-ubiquitinated.
-
Proteasomal Degradation: The ubiquitinated SUMO1 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-induced SUMO1 degradation.
Downstream Effects and Anti-Cancer Activity
The degradation of SUMO1 by this compound has significant downstream consequences that contribute to its anti-tumor effects. One key downstream event is the deSUMOylation and subsequent degradation of the T-cell factor 4 (TCF4) transcription factor. This leads to the reduced transcription of its target gene, StarD7, which in turn induces endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS) in colon cancer cells.
Preclinical Efficacy of this compound
This compound has demonstrated broad anti-cancer activity across a range of preclinical models.
| Cancer Type | Model | Observed Effects |
| Glioblastoma | Cell Lines, PDX Models | Inhibition of cell growth. |
| Breast Cancer | Cell Lines, PDX Models | Inhibition of tumor progression, increased survival in mice. |
| Colon Cancer | Cell Lines, PDX Models | Inhibition of tumor progression, increased survival in mice. |
| Lung Cancer | Cell Lines, PDX Models | Inhibition of tumor progression. |
Note: Specific IC50 and tumor growth inhibition values are detailed in the primary publication.
Experimental Protocols for Elucidating the Mechanism of Action
The mechanism of action of this compound was elucidated through a series of rigorous experiments. The following provides an overview of the key methodologies employed.
Genome-wide CRISPR-Cas9 Knockout Screen
-
Objective: To identify genes essential for this compound's activity.
-
Protocol:
-
A library of single-guide RNAs (sgRNAs) targeting all genes in the human genome was introduced into cancer cells (e.g., HCT116).
-
The cell population was treated with this compound.
-
Cells that survived the treatment were collected, and their genomic DNA was sequenced to identify the sgRNAs that were enriched in this population.
-
Enrichment of sgRNAs targeting a specific gene (in this case, FBXO42 and CAPRIN1) indicated that the knockout of this gene conferred resistance to this compound, thus identifying it as a critical component of the drug's mechanism.
-
Caption: Workflow for CRISPR-Cas9 screen to identify this compound resistance genes.
This compound Pull-down Proteomics
-
Objective: To identify the direct binding protein of this compound.
-
Protocol:
-
This compound was chemically modified to be attached to a solid support (e.g., beads).
-
This "baited" support was incubated with cell lysates.
-
Proteins that bound to this compound were "pulled down" with the beads.
-
After washing away non-specific binders, the bound proteins were eluted and identified using mass spectrometry. This approach identified CAPRIN1 as the primary binding partner of this compound.
-
Biolayer Interferometry (BLI) and Competitive Binding Assays
-
Objective: To confirm the direct and selective binding of this compound to CAPRIN1.
-
Protocol:
-
BLI: This technique measures the interference pattern of white light reflected from two surfaces. By immobilizing CAPRIN1 on a biosensor tip and flowing this compound over it, the binding kinetics (association and dissociation rates) can be precisely measured in real-time.
-
Competitive Binding: These assays were used to demonstrate that this compound's binding to CAPRIN1 is specific. An excess of unlabeled this compound would compete with a labeled version, reducing the signal and confirming the specificity of the interaction.
-
Co-immunoprecipitation (Co-IP)
-
Objective: To demonstrate that this compound induces the interaction between CAPRIN1, FBXO42, and SUMO1.
-
Protocol:
-
Cells were treated with either this compound or a vehicle control.
-
Cell lysates were incubated with an antibody against one of the proteins of interest (e.g., CAPRIN1).
-
This antibody, along with its bound protein and any interacting partners, was precipitated from the lysate.
-
The precipitated proteins were then separated by SDS-PAGE and analyzed by Western blotting using antibodies against the other proteins of interest (e.g., FBXO42 and SUMO1). An increased amount of FBXO42 and SUMO1 in the CAPRIN1 immunoprecipitate from this compound-treated cells confirmed the drug-induced formation of the protein complex.
-
The General SUMOylation Pathway
To understand the impact of this compound, it is helpful to visualize the general SUMOylation pathway that it modulates.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The post-translational modification, SUMOylation, and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SUMO Pathway in Cancer | Encyclopedia MDPI [encyclopedia.pub]
The Role of HB007 in Protein Degradation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the modulation of protein degradation pathways has emerged as a powerful strategy to eliminate oncoproteins previously considered "undruggable." HB007 is a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), a protein implicated in the progression of various cancers, including brain, breast, colon, and lung cancer.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments to facilitate further research and drug development efforts in this promising area.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a "molecular glue," inducing the proximity of SUMO1 to a specific E3 ubiquitin ligase complex, thereby triggering the ubiquitination and subsequent degradation of SUMO1 by the proteasome.[5] This process is highly specific to SUMO1, with no significant degradation of SUMO2/3 observed.
The key molecular players in the this compound-mediated degradation of SUMO1 are:
-
CAPRIN1 (Cytoplasmic Activation/Proliferation-Associated Protein 1): this compound directly binds to CAPRIN1.
-
FBXO42 (F-box Protein 42): The binding of this compound to CAPRIN1 induces a conformational change that promotes the interaction between CAPRIN1 and FBXO42, a substrate receptor for the CUL1 E3 ubiquitin ligase.
-
CUL1 (Cullin 1) E3 Ubiquitin Ligase Complex: FBXO42 recruits SUMO1 to the CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex.
-
Ubiquitination and Proteasomal Degradation: Within this complex, SUMO1 is polyubiquitinated, marking it for recognition and degradation by the 26S proteasome.
This targeted degradation of SUMO1 has been shown to inhibit the growth of various cancer cell lines and suppress tumor progression in preclinical models. The downstream effects of SUMO1 degradation by this compound include the induction of endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).
Signaling Pathway Diagram
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Concentration Range | Effect | Citation(s) |
| LN229 (Glioblastoma) | Cell Growth Inhibition | 0.1 - 100 µM | Concentration-dependent inhibition | |
| LN229 (Glioblastoma) | SUMO1 Reduction | 10 - 25 µM | Reduction of SUMO1 conjugation and total protein levels | |
| HCT116 (Colon Cancer) | SUMO1 Degradation | Not specified | Time-dependent reduction of conjugated and total SUMO1 | |
| Various Cancer Cell Lines | Proliferation Inhibition | Not specified | Broad activity in inhibiting cancer cell growth |
Table 2: In Vivo Activity of this compound
| Cancer Model | Dosing Regimen | Effect | Citation(s) |
| Colon and Lung Cancer Xenografts | 25-50 mg/kg; i.p. for 15 days | Significant suppression of tumor growth | |
| Patient-Derived Xenografts (Brain, Breast, Colon, Lung) | Not specified | Inhibition of tumor progression and increased survival |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's function.
Experimental Workflow: this compound Pull-Down Proteomics
Caption: Workflow for identifying this compound binding partners.
Protocol: this compound Pull-Down Assay to Identify Binding Proteins
This protocol is adapted from the methodology described for identifying CAPRIN1 as the binding partner of this compound.
-
Preparation of this compound-conjugated beads:
-
Synthesize a biotinylated version of this compound.
-
Incubate streptavidin-coated magnetic beads with an excess of biotinylated this compound in a suitable binding buffer (e.g., PBS with 0.1% Tween-20) for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with the binding buffer to remove unbound this compound.
-
-
Cell Lysate Preparation:
-
Culture HCT116 cells to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Pull-Down Assay:
-
Incubate approximately 1-2 mg of cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated streptavidin beads.
-
Wash the beads five times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5, or by boiling in SDS-PAGE sample buffer).
-
Neutralize the eluate if using a low pH elution buffer.
-
Reduce and alkylate the protein sample, followed by in-solution or in-gel trypsin digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm, searching against the human proteome database.
-
Compare the proteins identified in the this compound pull-down with the negative control to identify specific binding partners.
-
Experimental Workflow: CRISPR-Cas9 Screen
Caption: Workflow for identifying genes conferring resistance to this compound.
Protocol: Genome-Scale CRISPR-Cas9 Knockout Screen to Identify Resistance Mechanisms
This protocol is a generalized approach based on the screen that identified FBXO42 as essential for this compound activity.
-
Cell Line and Library Preparation:
-
Establish a stable Cas9-expressing cancer cell line (e.g., HCT116).
-
Amplify a genome-scale sgRNA library (e.g., GeCKO v2).
-
Package the sgRNA library into lentiviral particles.
-
-
Lentiviral Transduction and Selection:
-
Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
-
This compound Treatment and Cell Culture:
-
Split the selected cell population into two groups: treatment (this compound) and control (DMSO).
-
Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC80).
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days), passaging as necessary and maintaining a sufficient number of cells to preserve library complexity.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the treatment and control populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using a two-step PCR protocol to add sequencing adapters and barcodes.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use software packages such as MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Genes targeted by the enriched sgRNAs are considered potential resistance genes.
-
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for in vitro ubiquitination of SUMO1.
Protocol: In Vitro Ubiquitination of SUMO1
This protocol is a general guideline for demonstrating the this compound-dependent ubiquitination of SUMO1 in a reconstituted system.
-
Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CUL1/RBX1 and FBXO42 (or a source of the active E3 ligase complex)
-
Recombinant human CAPRIN1
-
Recombinant human SUMO1 (with an appropriate tag for detection, e.g., His-tag)
-
Recombinant human ubiquitin (with a different tag, e.g., HA-tag)
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:
-
E1 enzyme (~50-100 nM)
-
E2 enzyme (~0.5-1 µM)
-
CUL1/RBX1/FBXO42 complex (~0.1-0.5 µM)
-
CAPRIN1 (~0.1-0.5 µM)
-
Tagged SUMO1 (~1-2 µM)
-
Tagged ubiquitin (~5-10 µM)
-
ATP (~2-5 mM)
-
-
Prepare parallel reactions with either this compound (at a concentration shown to be effective, e.g., 10 µM) or DMSO as a vehicle control.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for 1-2 hours.
-
Terminate the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot analysis using antibodies against the SUMO1 tag (to detect SUMO1 and its modified forms) and the ubiquitin tag (to confirm ubiquitination).
-
An increase in high molecular weight species of SUMO1 in the presence of this compound indicates polyubiquitination.
-
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders for cancer therapy. Its unique mechanism of action, which involves the specific and efficient degradation of the oncoprotein SUMO1, opens up new avenues for treating cancers that have been refractory to conventional therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop next-generation SUMO1 degraders with enhanced efficacy and safety profiles. The continued investigation into the intricate network of protein degradation pathways will undoubtedly uncover new targets and strategies for the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IU researchers discover small molecule degrader as potential anticancer drug [medicine.iu.edu]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of HB007: A Novel SUMO1 Degrader for Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of HB007, a first-in-class small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of targeted protein degradation and its application in oncology.
Introduction: Targeting the "Undruggable" Proteome
A significant challenge in cancer drug discovery is the large number of oncoproteins that lack suitable binding pockets for traditional small molecule inhibitors, rendering them "undruggable."[1] An innovative approach to address this challenge is targeted protein degradation, which utilizes the cell's natural protein disposal machinery to eliminate pathogenic proteins.[1] The compound this compound was developed as a molecular degrader targeting SUMO1, a protein implicated in the progression of various cancers, including glioblastoma, by regulating the cell cycle.[1][2]
This compound emerged from a high-throughput screening of a 1,596-compound library designed to identify inhibitors of SUMO1 conjugation.[2] The initial hit, CPD1, demonstrated broad anti-cancer activity across multiple cell lines. Subsequent structure-activity relationship (SAR) studies led to the development of this compound, a lead compound with enhanced potency and drug-like properties.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of SUMO1. This is achieved through a novel mechanism that involves the recruitment of a specific E3 ubiquitin ligase complex.
A genome-scale CRISPR-Cas9 knockout screen identified the F-box protein 42 (FBXO42), a substrate receptor for the cullin 1 (CUL1) E3 ubiquitin ligase, as a critical component for this compound's activity. Further proteomic analyses using this compound pull-down assays revealed that the compound directly binds to the Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1).
The binding of this compound to CAPRIN1 induces a conformational change that promotes the interaction between CAPRIN1 and FBXO42. This ternary complex then recruits SUMO1 to the CUL1 E3 ligase, leading to its polyubiquitination and degradation by the 26S proteasome. Notably, this compound selectively degrades SUMO1 without affecting the levels of SUMO2/3.
dot
Figure 1: this compound Mechanism of Action.
Downstream Signaling and Anti-Cancer Effects
The degradation of SUMO1 by this compound initiates a cascade of downstream events that contribute to its anti-cancer activity. A key downstream target is the StAR-related lipid transfer domain containing 7 (StarD7) protein.
This compound treatment leads to a reduction in both StarD7 mRNA and protein levels. This is mediated through the deSUMOylation and subsequent degradation of the T-cell-specific transcription factor 4 (TCF4), which is a transcriptional regulator of StarD7. The decrease in StarD7 levels induces endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately leading to cancer cell death.
dot
Figure 2: Downstream Signaling of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | LN229 (Glioblastoma) | 1.470 µM | |
| Effective Concentration (Cell Growth Inhibition) | LN229 (Glioblastoma) | 0.1 - 100 µM | |
| Effective Concentration (SUMO1 Reduction) | LN229 (Glioblastoma) | 10 - 25 µM | |
| Binding Affinity (KD) to CAPRIN1 | - | 10 nM |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Dosing Regimen | Outcome | Reference |
| Colon Cancer | 25 - 50 mg/kg; i.p. for 15 days | Significant tumor growth suppression | |
| Lung Cancer | 25 - 50 mg/kg; i.p. for 15 days | Significant tumor growth suppression | |
| Breast Cancer (BRCA-mutant) | Not specified | Increased survival | |
| Colon Cancer | Not specified | Increased survival |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Value | Reference |
| Half-life (t1/2) | Intravenous (IV) | 1.5 hr | |
| Half-life (t1/2) | Oral (PO) | 5.9 hr | |
| Bioavailability (F) | Oral (PO) | 50.4% |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.
Cell Viability Assay
dot
Figure 3: Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., LN229) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: A cell viability reagent, such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®), is added to each well according to the manufacturer's instructions.
-
Signal Measurement: The absorbance (for MTT) or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for SUMO1 Degradation
Protocol:
-
Cell Lysis: Cancer cells treated with this compound or vehicle for a specified time are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are mixed with Laemmli sample buffer, boiled, and separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for SUMO1 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
dot
Figure 4: In Vivo Xenograft Study Workflow.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).
-
Group Allocation: Mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and dosage (e.g., 25-50 mg/kg) for a defined period.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
CRISPR-Cas9 Knockout Screen
Protocol:
-
Library Transduction: A genome-scale lentiviral sgRNA library is transduced into Cas9-expressing cancer cells (e.g., HCT116) at a low multiplicity of infection to ensure single sgRNA integration per cell.
-
Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin).
-
Treatment: The population of knockout cells is treated with this compound or vehicle control.
-
Genomic DNA Extraction: Genomic DNA is extracted from the surviving cells.
-
sgRNA Sequencing: The sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The abundance of each sgRNA in the this compound-treated versus the vehicle-treated population is compared to identify genes whose knockout confers resistance to the compound.
Biolayer Interferometry (BLI) for Binding Affinity
Protocol:
-
Biotinylation: this compound is biotinylated to enable its immobilization on streptavidin-coated biosensors.
-
Biosensor Loading: The biotinylated this compound is loaded onto the streptavidin biosensors.
-
Baseline Establishment: A baseline is established by dipping the loaded biosensors into a buffer solution.
-
Association: The biosensors are then dipped into solutions containing varying concentrations of purified recombinant CAPRIN1 protein, and the association is monitored in real-time.
-
Dissociation: The biosensors are moved back to the buffer solution to monitor the dissociation of the protein.
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (KD).
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound or vehicle and then lysed in a non-denaturing buffer.
-
Antibody Incubation: The cell lysate is incubated with an antibody against the bait protein (e.g., CAPRIN1) or an isotype control antibody.
-
Immunocomplex Precipitation: Protein A/G beads are added to the lysate to precipitate the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by western blotting using antibodies against the suspected interacting proteins (e.g., FBXO42 and SUMO1).
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of targeting SUMO1 for cancer therapy. Its novel mechanism of action, involving the hijacking of the CAPRIN1-CUL1-FBXO42 E3 ligase, opens new avenues for the development of degraders against other challenging oncoproteins. The preclinical data strongly support the continued development of this compound as a potential therapeutic for a range of solid tumors. Future work will focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in a broader range of patient-derived xenograft models, and ultimately, advancing it into clinical trials. The successful development of this compound could provide a much-needed therapeutic option for patients with cancers driven by SUMO1 pathway dysregulation.
References
Target Validation of HB007: A SUMO1 Degrader for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the target validation of HB007, a novel small-molecule degrader of the Small Ubiquitin-related Modifier 1 (SUMO1) protein, for the treatment of various cancers. This compound represents a promising therapeutic strategy by targeting the SUMOylation pathway, which is often dysregulated in cancer.
Introduction to this compound and its Target
This compound is a preclinical lead compound that has demonstrated potent anti-cancer activity by inducing the degradation of SUMO1.[1][2] Unlike conventional inhibitors, this compound acts as a degrader, effectively eliminating the target protein from the cancer cells. The SUMOylation pathway is a critical post-translational modification system that regulates the function and stability of numerous proteins involved in cell cycle progression, signal transduction, and DNA repair. Elevated SUMO1 levels have been associated with the progression of several cancers, making it a compelling target for therapeutic intervention.
This compound was identified from a screen of the NCI drug-like compounds library and was optimized from a hit compound, CPD1.[2] It has been shown to selectively induce the ubiquitination and subsequent proteasomal degradation of SUMO1, but not SUMO2/3, in cancer cells while having minimal effects on normal cells.[3] This targeted degradation disrupts the SUMOylation of oncoproteins, leading to anti-tumor effects.[4]
Mechanism of Action of this compound
The anti-cancer activity of this compound is initiated by its ability to induce the degradation of SUMO1. This process is mediated by the CAPRIN1-CUL1 E3 ligase complex. This compound binds to CAPRIN1, which then recruits SUMO1 to the E3 ligase complex, leading to its ubiquitination and degradation.
A key downstream effect of SUMO1 degradation is the deSUMOylation and subsequent degradation of the T-cell specific transcription factor 4 (TCF4). TCF4 is a critical driver of the expression of StAR-related lipid transfer domain containing 7 (StarD7), a gene identified through a genome-wide CRISPR-Cas9 knockout screen as being essential for the anti-cancer activity of this compound. The reduction in StarD7 levels leads to increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately inhibiting cancer cell growth. This novel mechanism of action highlights the therapeutic potential of targeting the SUMO1-TCF4-StarD7 axis in cancers where this pathway is active, such as colon cancer.
Preclinical Anti-Cancer Activity of this compound
This compound has demonstrated broad anti-cancer activity across a range of cancer cell lines and in in-vivo models.
In Vitro Efficacy
The treatment of various cancer cell lines with this compound has been shown to inhibit cell growth.
| Cancer Type | Cell Line(s) | Observed Effect | Reference |
| Colon Cancer | HCT116 | Inhibition of cancer cell growth. | |
| Brain Cancer | LN229 | Induced polyubiquitination of SUMO1. | |
| Lung Cancer | H1299, A549 | Induced polyubiquitination of SUMO1. | |
| Breast Cancer | Not specified | Broad anti-cancer activity. |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the ability of this compound to suppress tumor progression and extend survival.
| Cancer Model | Key Findings | Reference |
| Colon Cancer Patient-Derived Xenografts (PDX) | Suppression of tumor xenografts. | |
| Breast Cancer Patient-Derived Xenografts (PDX) | Suppression of tumor xenografts. | |
| Lung Carcinoma Patient-Derived Xenografts (PDX) | Suppression of tumor xenografts. | |
| BRCA-mutant Breast Cancer Mouse Model | Increased survival compared to control. | |
| Colon Cancer Mouse Model | Increased survival compared to control. |
Experimental Protocols for Target Validation
The following are representative protocols for key experiments to validate the target and mechanism of action of this compound.
Western Blot for SUMO1 Degradation
Objective: To determine the effect of this compound on the protein levels of SUMO1, TCF4, and StarD7.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM) for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SUMO1, TCF4, StarD7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10^6 HCT116 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Analysis: Compare the tumor growth inhibition and survival rates between the treatment and control groups. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a promising anti-cancer agent that acts through a novel mechanism of inducing the degradation of SUMO1. The validation of its target and elucidation of its downstream signaling pathway provide a strong rationale for its further development as a therapeutic for cancers dependent on the SUMOylation pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity and potential of this compound and similar targeted protein degraders.
References
- 1. HB Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUMO1 degrader induces ER stress and ROS accumulation through deSUMOylation of TCF4 and inhibition of its transcription of StarD7 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The SUMO1 Pathway and its Modulation by HB007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the Small Ubiquitin-like Modifier 1 (SUMO1) pathway, a critical post-translational modification system implicated in a myriad of cellular processes and increasingly recognized as a key player in various pathologies, including cancer. We delve into the molecular machinery of SUMOylation, detailing the canonical enzymatic cascade. A central focus of this document is the small molecule HB007, a novel degrader of SUMO1. We elucidate its mechanism of action, its interaction with the SUMO1 pathway, and its downstream anti-neoplastic effects. This guide is intended to be a comprehensive resource, featuring detailed experimental protocols, quantitative data summaries, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction to the SUMO1 Pathway
SUMOylation is a reversible post-translational modification process where SUMO proteins are covalently attached to target proteins.[1] This modification is analogous to ubiquitination but utilizes its own distinct enzymatic machinery and generally does not target proteins for degradation.[1][2] Instead, SUMOylation can alter a protein's function, localization, or interaction partners.[3] The SUMO family consists of four identified isoforms in vertebrates (SUMO1-4), with SUMO1 being the most studied.[2] The SUMO1 pathway is integral to numerous cellular functions, including the regulation of gene expression, maintenance of genome integrity, and intracellular transport. Dysregulation of the SUMOylation process has been linked to a variety of diseases, including cancer, neurodegenerative disorders, and heart disease.
The SUMOylation cascade involves a series of enzymatic steps:
-
Maturation: SUMO1 is initially synthesized as a precursor protein that requires processing by SUMO-specific proteases (SENPs) to expose a C-terminal di-glycine motif.
-
Activation (E1): The mature SUMO1 is then activated in an ATP-dependent manner by the E1 activating enzyme, a heterodimer of SAE1 and SAE2.
-
Conjugation (E2): The activated SUMO1 is transferred to the E2 conjugating enzyme, Ubc9.
-
Ligation (E3): While Ubc9 can directly transfer SUMO1 to some substrates, E3 ligases, such as those from the PIAS family, RanBP2, and Pc2, facilitate the transfer of SUMO1 to specific target proteins, enhancing substrate specificity and efficiency.
-
Deconjugation: The SUMOylation process is reversible, with SENPs also functioning as isopeptidases to cleave SUMO1 from its target proteins.
This compound: A Small Molecule Degrader of SUMO1
This compound is a small molecule that has been identified as a potent and selective degrader of SUMO1. It has demonstrated anti-cancer activity in various cancer cell lines, including those from brain, breast, colon, and lung cancers, and has been shown to reduce tumor growth in vivo.
Mechanism of Action of this compound
This compound does not inhibit the SUMOylation pathway directly but instead induces the ubiquitination and subsequent proteasomal degradation of the SUMO1 protein itself. This leads to a reduction in the total levels of both free and conjugated SUMO1. The mechanism of this compound-induced SUMO1 degradation has been elucidated and involves the following key steps:
-
Binding to CAPRIN1: this compound binds to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1).
-
Recruitment of E3 Ubiquitin Ligase: The binding of this compound to CAPRIN1 induces a conformational change that promotes the interaction of CAPRIN1 with the F-box protein 42 (FBXO42), a substrate receptor for the Cullin 1 (CUL1) E3 ubiquitin ligase complex.
-
SUMO1 Recruitment and Ubiquitination: FBXO42 then recruits SUMO1 to the CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex, leading to the polyubiquitination of SUMO1.
-
Proteasomal Degradation: The polyubiquitinated SUMO1 is then recognized and degraded by the 26S proteasome.
This targeted degradation of SUMO1 is specific, as this compound does not affect the levels of SUMO2/3 or ubiquitin.
Downstream Effects of this compound-Mediated SUMO1 Degradation
The degradation of SUMO1 by this compound triggers a cascade of downstream events that contribute to its anti-cancer effects. One of the key mechanisms identified is the impact on the TCF4/StarD7 axis in colon cancer.
-
TCF4 DeSUMOylation and Degradation: The reduction in SUMO1 levels leads to the deSUMOylation and subsequent degradation of the T-cell specific transcription factor 4 (TCF4).
-
Inhibition of StarD7 Transcription: TCF4 is a transcriptional activator of the StAR-related lipid transfer domain containing 7 (StarD7) gene. The degradation of TCF4 results in the reduced transcription of StarD7.
-
Induction of ER Stress and ROS: The decrease in StarD7 protein levels leads to increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately contributing to cancer cell death.
Quantitative Data
The following tables summarize the quantitative data from studies on this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | 1.470 | |
| HCT116 | Colon Cancer | Not specified, but effective | |
| H1299 | Lung Cancer | Not specified, but effective |
Table 2: In Vivo Activity of this compound
| Cancer Type | Animal Model | Dosage | Effect | Reference |
| Colon and Lung Cancer | Mouse Xenograft | 25-50 mg/kg; i.p. for 15 days | Significantly suppressed tumor growth with no effect on body weight | |
| Patient-Derived Xenografts (Brain, Breast, Colon, Lung) | Mouse | Not specified | Inhibited tumor progression and increased survival |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell lines (e.g., LN229)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for SUMO1 Degradation
This protocol is used to detect the levels of SUMO1 and other proteins of interest in cell lysates.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SUMO1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SUMO1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate the interaction between proteins, for example, the interaction between CAPRIN1, FBXO42, and SUMO1 induced by this compound.
Materials:
-
Cell lysates
-
Co-IP buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CAPRIN1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-FBXO42, anti-SUMO1).
Visualizations
The Canonical SUMO1 Pathway
References
HB007: A Chemical Probe for Targeted SUMO1 Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular processes, and their dysregulation is often implicated in various diseases, including cancer. SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is a key PTM involved in regulating protein stability, localization, and activity. The SUMO family consists of several members, with SUMO1 and SUMO2/3 being the most studied. Aberrant SUMOylation has been linked to the pathogenesis of numerous cancers, making the SUMO pathway an attractive target for therapeutic intervention.
HB007 is a novel small-molecule degrader of SUMO1, identified through a cancer cell-based screen of the NCI drug-like compounds library.[1] It is an analog of the hit compound CPD1, with improved properties and enhanced anticancer potency.[1] This technical guide provides a comprehensive overview of this compound as a chemical probe for studying SUMOylation, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a molecular glue, inducing the degradation of SUMO1 through the ubiquitin-proteasome system.[1][2] Unlike inhibitors of the SUMOylation cascade, this compound selectively targets SUMO1 for degradation.[1] The mechanism of action involves several key proteins:
-
CAPRIN1 (Cytoplasmic Activation/Proliferation-Associated Protein 1): this compound directly binds to CAPRIN1. This interaction has a high affinity, with a binding affinity of 10 nM.
-
FBXO42 (F-box Protein 42): Upon binding to CAPRIN1, this compound induces a conformational change that promotes the interaction between CAPRIN1 and FBXO42.
-
CUL1 (Cullin 1) E3 Ubiquitin Ligase Complex: FBXO42 is a substrate receptor for the CUL1-based E3 ubiquitin ligase complex. The this compound-induced CAPRIN1-FBXO42 interaction brings SUMO1 into the proximity of this E3 ligase complex.
-
Ubiquitination and Degradation: Once recruited, SUMO1 is polyubiquitinated by the CUL1-FBXO42 ligase and subsequently targeted for degradation by the 26S proteasome. This degradation is dependent on the NEDD8-activating enzyme, as the inhibitor MLN4924 reduces this compound-induced SUMO1 degradation.
This targeted degradation of SUMO1 leads to a reduction in both free SUMO1 and SUMO1-conjugated substrates, thereby impacting various downstream cellular processes and exhibiting potent anticancer activity in preclinical models of brain, breast, colon, and lung cancer.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound from various published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| LN229 | Glioblastoma | Cell Growth | IC50 | Concentration-dependent inhibition (0.1-100 µM) | |
| HCT116 | Colon Cancer | Cell Viability | IC50 | ~10 µM (estimated from graph) | |
| HCT116 | Colon Cancer | Colony Formation | Inhibition | Drastically reduced by this compound | |
| Multiple | Cancer | SUMO1 Degradation | Effective Conc. | 10-25 µM | |
| Recombinant Human CAPRIN1 | N/A | Binding Affinity | KD | 10 nM |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | Brain, Breast, Colon, Lung | 25-50 mg/kg; i.p. for 15 days | Significant tumor growth suppression | |
| HCT116 Xenograft | Colon Cancer | 50 mg/kg; i.p. | Increased interaction of CAPRIN1 and FBXO42 | |
| PDX Models | Various | Systemic administration | Increased survival of animals |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and standard laboratory practices.
Cell Viability Assay
This protocol is used to determine the effect of this compound on cancer cell growth.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, LN229)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 0.1 to 100 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the results to determine the IC50 value.
-
Western Blot for SUMO1 Degradation
This protocol is used to assess the effect of this compound on the levels of SUMO1 protein.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SUMO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with this compound (e.g., 25 µM) for various time points (e.g., 0, 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SUMO1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to demonstrate the this compound-induced interaction between CAPRIN1 and FBXO42.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-CAPRIN1)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (e.g., anti-FBXO42, anti-CAPRIN1)
-
-
Procedure:
-
Treat cells with this compound (e.g., 25 µM) or DMSO for the desired time.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-CAPRIN1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blot using anti-FBXO42 and anti-CAPRIN1 antibodies. An increased band for FBXO42 in the this compound-treated sample indicates an induced interaction with CAPRIN1.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced SUMO1 degradation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-IP to detect protein interactions.
References
Unveiling the Efficacy of HB007: An In-depth Technical Guide on a Novel SUMO1 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the efficacy of HB007, a first-in-class small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1). This compound has demonstrated significant anti-cancer properties in preclinical models, offering a promising therapeutic strategy for a range of malignancies. This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its initial characterization.
Core Efficacy Data of this compound
This compound has shown potent and selective activity against various cancer cell lines and in vivo tumor models. The following tables summarize the key quantitative data from early-stage efficacy studies.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (μM) |
| Glioblastoma | LN229 | 1.470[1] |
| Various Cancers | Panel of cancer cell lines | 0.3 - 1.5[2] |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Mouse Models
| Cancer Type | Dosing Regimen | Efficacy Outcome |
| Colon Cancer | 25-50 mg/kg; i.p. for 15 days | Significantly suppressed tumor growth[3] |
| Lung Cancer | 25-50 mg/kg; i.p. for 15 days | Significantly suppressed tumor growth[3] |
| Brain, Breast, Colon, and Lung Cancers | Systemic administration | Inhibited progression of patient-derived tumors and increased survival of the animals[4] |
Note: Specific quantitative data on tumor growth inhibition percentages and detailed survival statistics from the PDX models are not yet publicly available.
Mechanism of Action: Targeted Degradation of SUMO1
This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate SUMO1. This targeted degradation is initiated by this compound's ability to bind to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding event induces a conformational change in CAPRIN1, promoting its interaction with the F-box protein 42 (FBXO42), a substrate receptor for the CUL1 E3 ubiquitin ligase complex. FBXO42 then recruits SUMO1 to this newly formed CAPRIN1-CUL1-FBXO42 E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of SUMO1. The depletion of SUMO1 disrupts its crucial role in modifying various cellular proteins involved in cancer cell proliferation and survival.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the early-stage research of this compound.
Genome-Scale CRISPR-Cas9 Knockout Screen for Target Identification
This experiment was crucial in identifying the essential components of the cellular machinery that this compound utilizes to exert its effects.
Objective: To identify genes whose knockout confers resistance to this compound treatment, thereby revealing the drug's mechanism of action.
Methodology:
-
Library Transduction: A genome-scale lentiviral CRISPR-Cas9 knockout library (e.g., GeCKOv2) is transduced into a cancer cell line (e.g., HCT116) at a low multiplicity of infection to ensure most cells receive a single guide RNA (sgRNA).
-
Selection: The transduced cell population is split into two groups: one treated with a vehicle (e.g., DMSO) and the other with this compound at a concentration that inhibits cell growth.
-
Genomic DNA Extraction: After a period of selection (e.g., 14 days), genomic DNA is extracted from both the control and this compound-treated cell populations.
-
sgRNA Sequencing: The sgRNA sequences integrated into the host cell genome are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the this compound-treated population is compared to the control population. Genes for which sgRNAs are significantly depleted in the control group but enriched in the this compound-treated group are identified as potential resistance genes. This analysis is typically performed using tools like MAGeCK.
References
The SUMO1 Degrader HB007: A Novel Approach to Modulating the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor growth, metastasis, and resistance to treatment. Emerging therapeutic strategies are increasingly focused on modulating the complex interplay of cellular and acellular components within the TME. HB007, a novel small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), represents a promising new modality in this arena. By inducing the ubiquitination and subsequent proteasomal degradation of SUMO1, this compound disrupts a key post-translational modification pathway implicated in various oncogenic processes. While direct clinical and comprehensive preclinical data on this compound's specific effects on the TME are emerging, this whitepaper synthesizes the known mechanisms of this compound and the established roles of its target, SUMO1, in the TME to provide a detailed overview of its therapeutic potential. This document will delve into the core mechanism of action, present anticipated effects on the TME based on current research, and provide detailed experimental protocols for further investigation.
Introduction to SUMOylation and its Role in Cancer
SUMOylation is a critical post-translational modification process that regulates the function, localization, and stability of a vast number of proteins. The covalent attachment of SUMO proteins to target substrates is involved in diverse cellular processes, including DNA repair, signal transduction, and cell cycle control. Dysregulation of the SUMOylation pathway is frequently observed in various cancers, where it contributes to tumorigenesis and tumor progression. SUMO1, in particular, is often overexpressed in malignant tissues and is associated with poor prognosis. Its role in stabilizing oncoproteins and modulating the cellular stress response makes it an attractive target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a first-in-class small molecule that selectively induces the degradation of SUMO1.[1][2][3] Its mechanism of action does not involve the direct inhibition of SUMO-conjugating enzymes but rather co-opts the cellular ubiquitin-proteasome system to eliminate SUMO1 protein. The key steps in this compound-mediated SUMO1 degradation are as follows:
-
Binding to CAPRIN1: this compound binds to the Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1).[2]
-
Recruitment of E3 Ligase Complex: This binding event induces a conformational change in CAPRIN1, promoting its interaction with the CUL1-FBXO42 E3 ubiquitin ligase complex.[2]
-
SUMO1 Ubiquitination: The newly formed CAPRIN1-HB007-CUL1-FBXO42 complex then recruits SUMO1, leading to its polyubiquitination.
-
Proteasomal Degradation: Polyubiquitinated SUMO1 is recognized and degraded by the 26S proteasome.
This targeted degradation of SUMO1 leads to a cascade of downstream effects within the cancer cell, including increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately inhibiting cancer cell growth.
Anticipated Effects of this compound on the Tumor Microenvironment
Based on the established roles of SUMO1 in the TME, the activity of this compound is anticipated to extend beyond direct effects on tumor cells to modulate the broader TME. The degradation of SUMO1 is expected to influence the function of various stromal and immune cells, potentially re-engineering the TME from an immunosuppressive to an anti-tumorigenic state.
Modulation of Cancer-Associated Fibroblasts (CAFs)
CAFs are a critical component of the TME, contributing to extracellular matrix (ECM) remodeling, angiogenesis, and immunosuppression. SUMOylation has been shown to be important for CAF signaling pathways and their secretome.
Table 1: Anticipated Effects of this compound on Cancer-Associated Fibroblasts (CAFs)
| Parameter | Anticipated Effect of this compound (via SUMO1 Degradation) | Rationale |
| CAF Activation | Decrease | SUMOylation is involved in the activation of fibroblasts into a pro-tumorigenic state. |
| Extracellular Matrix (ECM) Deposition | Decrease in pro-tumorigenic ECM components | CAFs are major producers of ECM proteins that can form a physical barrier to immune cell infiltration. SUMO1 degradation may alter their secretome. |
| Secretion of Immunosuppressive Factors (e.g., TGF-β, IL-6) | Decrease | SUMOylation can regulate the production of various cytokines and growth factors by CAFs. |
Reprogramming of Immune Cells
The immune infiltrate within the TME is a key determinant of tumor progression and response to immunotherapy. SUMOylation plays a role in regulating the function of various immune cell types.
Table 2: Anticipated Effects of this compound on Immune Cells within the TME
| Immune Cell Type | Anticipated Effect of this compound (via SUMO1 Degradation) | Rationale |
| CD8+ T Cells | Increased infiltration and activation | SUMOylation has been implicated in T-cell exhaustion. Reducing SUMO1 levels may enhance anti-tumor T-cell responses. |
| Regulatory T Cells (Tregs) | Decreased function or infiltration | Treg function and stability can be influenced by post-translational modifications, including SUMOylation. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased immunosuppressive function | The differentiation and function of MDSCs are regulated by complex signaling networks where SUMOylation may play a role. |
| Tumor-Associated Macrophages (TAMs) | Polarization from M2 (pro-tumor) to M1 (anti-tumor) phenotype | Macrophage polarization is a dynamic process influenced by the TME, and SUMOylation can modulate inflammatory signaling pathways. |
Impact on Cytokine Profile
The cytokine milieu within the TME orchestrates the complex interactions between tumor, stromal, and immune cells. By modulating the function of these cellular components, this compound is expected to alter the cytokine landscape.
Table 3: Anticipated Changes in the TME Cytokine Profile with this compound Treatment
| Cytokine | Anticipated Change | Rationale |
| Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Increase | Enhanced anti-tumor immune responses, particularly from CD8+ T cells and M1 macrophages, would lead to increased secretion of these cytokines. |
| Immunosuppressive Cytokines (e.g., IL-10, TGF-β) | Decrease | Reduced activity of Tregs, MDSCs, and M2 macrophages would lead to lower levels of these immunosuppressive factors. |
| Chemokines (e.g., CXCL9, CXCL10) | Increase | Increased production of these chemokines by activated immune cells would further promote the recruitment of cytotoxic T lymphocytes into the tumor. |
Experimental Protocols
To validate the anticipated effects of this compound on the TME, a series of preclinical experiments are necessary. The following are detailed methodologies for key assays.
In Vivo Murine Syngeneic Tumor Models
-
Objective: To assess the in vivo efficacy of this compound and its impact on the TME in an immunocompetent host.
-
Cell Lines: Murine cancer cell lines (e.g., MC38 for colon cancer, B16-F10 for melanoma) implanted subcutaneously or orthotopically in syngeneic mice (e.g., C57BL/6).
-
Treatment: this compound administered intraperitoneally (i.p.) at a dose range of 25-50 mg/kg daily for a specified duration (e.g., 15 days), based on previously reported preclinical studies. A vehicle control group should be included.
-
Tumor Growth Monitoring: Tumor volume should be measured every 2-3 days using calipers.
-
TME Analysis: At the study endpoint, tumors should be harvested for:
-
Flow Cytometry: To quantify the infiltration of various immune cell populations (CD8+ T cells, CD4+ T cells, Tregs, MDSCs, TAMs).
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize the spatial distribution of immune cells and other TME components (e.g., collagen, α-SMA for CAFs).
-
qRT-PCR and ELISA: To measure the expression of key cytokines and chemokines within the tumor tissue.
-
Co-culture of Cancer Cells and Fibroblasts
-
Objective: To investigate the direct effects of this compound on the interaction between cancer cells and CAFs.
-
Cell Culture: Primary human CAFs isolated from patient tumors co-cultured with human cancer cell lines.
-
Treatment: The co-culture system is treated with a range of this compound concentrations (e.g., 0.1-10 µM).
-
Analysis:
-
Western Blot: To confirm the degradation of SUMO1 in both cell types.
-
ELISA: To measure the secretion of key cytokines (e.g., IL-6, TGF-β) and growth factors into the culture medium.
-
Migration/Invasion Assays: To assess the impact of this compound on cancer cell motility when co-cultured with CAFs.
-
In Vitro Immune Cell Function Assays
-
Objective: To determine the direct effect of this compound on the function of isolated immune cells.
-
Cell Isolation: Primary human or murine immune cells (e.g., CD8+ T cells, macrophages) isolated from peripheral blood or spleen.
-
Treatment: Immune cells are cultured and activated in the presence or absence of this compound.
-
Analysis:
-
T-cell Activation and Cytotoxicity Assays: Measurement of T-cell proliferation, degranulation (CD107a expression), and target cell killing.
-
Macrophage Polarization Assays: Macrophages are polarized to M1 or M2 phenotypes and treated with this compound. Changes in surface marker expression (e.g., CD86 for M1, CD206 for M2) and cytokine production are measured.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound-Mediated SUMO1 Degradation
Caption: this compound binds to CAPRIN1, initiating the recruitment of the CUL1-FBXO42 E3 ligase to SUMO1 for ubiquitination and proteasomal degradation.
Experimental Workflow for TME Analysis
Caption: Workflow for the in vivo analysis of this compound's effect on the tumor microenvironment.
Conclusion and Future Directions
This compound presents a novel and promising strategy for cancer therapy through the targeted degradation of SUMO1. While its direct anti-tumor effects on cancer cells are being established, the broader implications for the tumor microenvironment are profound. By disrupting a key regulatory pathway, this compound has the potential to remodel the TME, transforming it from a pro-tumorigenic, immunosuppressive niche into one that is conducive to robust anti-tumor immunity. The anticipated effects on CAFs, immune cell populations, and the cytokine landscape suggest that this compound could be a powerful agent both as a monotherapy and in combination with other treatments, particularly immune checkpoint inhibitors. Further preclinical and clinical investigation is imperative to fully elucidate the impact of this compound on the TME and to realize its full therapeutic potential in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for HB007 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HB007 is a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1) protein.[1][2] It has demonstrated potent anti-cancer activity in a variety of preclinical models, including brain, breast, colon, and lung cancers.[2] this compound induces the ubiquitination and subsequent proteasomal degradation of SUMO1, a protein often overexpressed in cancerous tissues and implicated in tumor progression.[1][3] These application notes provide a comprehensive overview of the in vivo xenograft model protocols for evaluating the efficacy of this compound, based on published preclinical data.
Mechanism of Action
This compound functions as a molecular glue, inducing the degradation of SUMO1. The proposed mechanism involves this compound binding to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding event facilitates the interaction between CAPRIN1 and the F-box protein 42 (FBXO42), a substrate receptor for the CUL1 E3 ubiquitin ligase complex. This ternary complex then recruits SUMO1, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of SUMO1 disrupts critical cellular processes for cancer cell proliferation and survival. A downstream consequence of this compound-mediated SUMO1 degradation is the reduction of StAR-related lipid transfer domain containing 7 (StarD7) mRNA and protein levels, which in turn leads to increased endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production in cancer cells.
Signaling Pathway
The signaling pathway of this compound leading to SUMO1 degradation is depicted below.
In Vivo Xenograft Model Protocol
This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) mouse model.
Materials and Reagents
-
This compound
-
Vehicle: 20% (w/v) SBE-β-CD in saline
-
Human cancer cells (e.g., LN-229 for glioblastoma, HCT116 for colon cancer) or patient-derived tumor fragments
-
Immunodeficient mice (e.g., NOD/SCID mice), 6-8 weeks old, female
-
Matrigel (optional, for cell line-derived xenografts)
-
Sterile PBS
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Calipers
-
Syringes and needles (27-30 gauge)
Experimental Workflow
Detailed Protocol
-
Animal Acclimatization: Upon arrival, allow the mice to acclimate to the facility for at least one week under standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX):
-
Harvest cancer cells (e.g., LN-229, HCT116) during their exponential growth phase.
-
Resuspend the cells in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Surgically obtained patient tumor tissue should be cut into small fragments (approximately 2-3 mm³).
-
Using a trocar, implant one tumor fragment subcutaneously into the flank of each anesthetized mouse.
-
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
This compound Formulation: Prepare a suspension of this compound in 20% SBE-β-CD in saline to a final concentration of 2.08 mg/mL.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 25-50 mg/kg. The control group should receive an equivalent volume of the vehicle.
-
Dosing Schedule: Administer the treatment daily for 15 consecutive days.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Monitor the general health and behavior of the mice daily.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the treatment period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Survival Analysis: For survival studies, monitor mice until they meet the predefined endpoint criteria (e.g., tumor volume exceeding a certain limit, significant body weight loss, or other signs of distress).
-
-
Endpoint and Tissue Collection:
-
At the study endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.
-
Data Presentation
The following tables summarize the reported in vivo efficacy of this compound in patient-derived xenograft models.
Table 1: In Vivo Efficacy of this compound in a Colon Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 15 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | i.p. | Daily for 15 days | ~1200 | - |
| This compound | 50 | i.p. | Daily for 15 days | ~400 | ~67% |
Table 2: In Vivo Efficacy of this compound in a Lung Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 15 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | i.p. | Daily for 15 days | ~1000 | - |
| This compound | 25 | i.p. | Daily for 15 days | ~500 | ~50% |
Table 3: Survival Analysis in a Breast Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Median Survival (Days) |
| Vehicle | - | i.p. | Daily for 15 days | ~25 |
| This compound | 50 | i.p. | Daily for 15 days | >40 |
Note: The quantitative data presented in the tables are estimations based on graphical representations from the primary literature and are intended for illustrative purposes.
Conclusion
The SUMO1 degrader, this compound, has demonstrated significant anti-tumor activity in various in vivo xenograft models. The provided protocols offer a robust framework for preclinical evaluation of this compound and similar compounds. The data indicates that this compound effectively suppresses tumor growth and prolongs survival in mice bearing patient-derived tumors, highlighting its potential as a promising therapeutic agent for a range of cancers. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted to support its clinical development.
References
Application Notes and Protocols for HB007 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of HB007, a novel small molecule degrader of Small Ubiquitin-like Modifier 1 (SUMO1). The following protocols are intended to serve as a guide for researchers investigating the in vivo and in vitro activities of this compound in cancer models.
Overview of this compound
This compound is an experimental compound that induces the ubiquitination and subsequent proteasomal degradation of SUMO1.[1][2] By selectively targeting SUMO1, this compound has demonstrated anti-tumor activity in various cancer models, including brain, breast, colon, and lung cancer.[1][2] Its mechanism of action involves binding to CAPRIN1, which facilitates the recruitment of SUMO1 to the CUL1-FBXO42 E3 ubiquitin ligase complex for degradation.[3] In colon cancer, this compound-mediated SUMO1 degradation leads to the deSUMOylation and degradation of the transcription factor TCF4, resulting in decreased transcription of StarD7 and subsequent endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production.
In Vivo Studies: Dosage, Administration, and Efficacy
Dosage and Administration for Efficacy Studies in Mice
| Parameter | Recommendation |
| Dosage | 25-50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Duration | 15 days |
| Formulation | Suspended in 20% SBE-β-CD in Saline |
Table 1: Recommended Dosage and Administration for In Vivo Efficacy Studies of this compound in Mice.
Protocol for Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of this compound. The human colorectal carcinoma cell line HCT116 is used as an example.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
This compound formulated as described above
-
Vehicle control (20% SBE-β-CD in Saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture HCT116 cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Treatment Initiation: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (25-50 mg/kg) or vehicle control via intraperitoneal injection once daily for 15 days.
-
Endpoint Analysis: Monitor tumor volume and body weight twice weekly throughout the study. The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
Pharmacokinetic (PK) Studies in Mice
| Parameter | Recommendation |
| Dosage | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Animal Model | NOD/SCID mice |
| Sampling Time Points | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12 hours post-dose |
| Samples | Plasma and Brain Tissue |
| Analytical Method | LC-MS/MS |
Table 2: Parameters for Pharmacokinetic Studies of this compound in Mice.
Protocol for Blood and Tissue Collection:
-
Administer this compound (20 mg/kg, i.p.) to mice.
-
At each specified time point, collect blood samples (e.g., via submandibular or saphenous vein).
-
Process blood to obtain plasma.
-
At the terminal time point, euthanize the mice and collect brain tissue.
-
Analyze this compound concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.
In Vitro Studies: Cellular Assays
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
| Parameter | Recommendation |
| This compound Concentration Range | 0.1 - 100 µM |
| Cell Line Example | LN229 (human glioblastoma) |
| Incubation Time | 5 days |
Table 3: Parameters for Cell Viability (MTT) Assay.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for 5 days.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for SUMO1 Degradation
This protocol is used to detect the levels of SUMO1 protein in cells following treatment with this compound.
| Parameter | Recommendation |
| This compound Concentration Range | 10 - 25 µM |
| Cell Line Example | LN229 |
| Treatment Duration | 24-48 hours |
Table 4: Parameters for Western Blot Analysis of SUMO1.
Protocol:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for SUMO1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol can be used to confirm the interaction between this compound-induced CAPRIN1 and the CUL1-FBXO42 E3 ligase complex.
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the "bait" protein (e.g., CAPRIN1).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against the suspected interacting proteins (e.g., CUL1, FBXO42).
Signaling Pathways and Experimental Workflows
Caption: this compound-induced SUMO1 degradation pathway.
Caption: Downstream effects of this compound in colon cancer.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
Application Notes and Protocols: Detecting SUMO1 Degradation by HB007 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUMOylation is a critical post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating a multitude of cellular processes including nuclear transport, transcriptional regulation, and protein stability.[1][2] Dysregulation of the SUMOylation pathway has been implicated in various diseases, including cancer.[3] HB007 is a novel small-molecule degrader of SUMO1 that induces its ubiquitination and subsequent degradation.[3][4] This mechanism of action presents a promising therapeutic strategy for cancers dependent on SUMO1. These application notes provide a detailed protocol for utilizing Western blotting to monitor the degradation of SUMO1 in response to this compound treatment.
Signaling Pathway
The SUMOylation pathway involves a series of enzymatic steps. Initially, the SUMO precursor is processed to its mature form by SUMO-specific proteases (SENPs). The mature SUMO is then activated by an E1 activating enzyme (a heterodimer of SAE1 and SAE2), transferred to an E2 conjugating enzyme (Ubc9), and finally, with the help of an E3 ligase, attached to a lysine residue on the target protein. This process is reversible, and SENPs can remove SUMO from its target.
This compound induces SUMO1 degradation by hijacking the ubiquitin-proteasome system. The small molecule binds to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding event facilitates the interaction between CAPRIN1 and the F-box protein FBXO42, a component of the CUL1 E3 ubiquitin ligase complex. This newly formed complex then recruits SUMO1, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: SUMOylation pathway and mechanism of this compound-induced SUMO1 degradation.
Experimental Workflow
The overall workflow for assessing SUMO1 degradation by this compound involves treating cells with the compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and finally detecting SUMO1 levels using a specific antibody.
Caption: Experimental workflow for Western blot analysis of SUMO1 degradation.
Detailed Protocol: Western Blot for SUMO1 Degradation
This protocol is designed for cultured mammalian cells.
Materials:
-
Cell Lines: Appropriate cancer cell lines (e.g., colon, breast, lung, or brain cancer cell lines).
-
This compound Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails. The inclusion of N-ethylmaleimide (NEM) can help inhibit SUMO proteases.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody: Rabbit anti-SUMO1 antibody (recommended dilution 1:500 - 1:1000).
-
Loading Control Antibody: Antibody against a stable housekeeping protein (e.g., β-actin, GAPDH, or tubulin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25 µM) for a specified time course (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SUMO1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
After detecting SUMO1, the membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SUMO1 band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized SUMO1 levels against the this compound concentration or time.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Concentration (µM) | Treatment Time (hours) | Normalized SUMO1 Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | ± 0.08 |
| This compound | 10 | 24 | 0.65 | ± 0.05 |
| This compound | 25 | 24 | 0.28 | ± 0.03 |
| Vehicle Control | 0 | 48 | 1.00 | ± 0.09 |
| This compound | 10 | 48 | 0.42 | ± 0.04 |
| This compound | 25 | 48 | 0.15 | ± 0.02 |
Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental results.
Troubleshooting
-
Weak or No Signal: Increase the amount of protein loaded, use a higher concentration of the primary antibody, or extend the exposure time. Ensure efficient protein transfer by checking the membrane with Ponceau S stain.
-
High Background: Increase the number and duration of washes, use a fresh blocking buffer, or decrease the antibody concentrations.
-
Non-specific Bands: Optimize antibody dilutions and ensure the specificity of the primary antibody. Use a high-quality, specific anti-SUMO1 antibody.
-
Protein Degradation: Always use fresh lysates and keep samples on ice. Ensure that protease inhibitors are added to the lysis buffer.
References
HB007 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HB007 is a potent and specific small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1).[1][2] By inducing the ubiquitination and subsequent proteasomal degradation of SUMO1, this compound offers a novel therapeutic strategy for cancers where SUMOylation pathways are dysregulated, including brain, breast, colon, and lung cancers.[1][3] These application notes provide detailed protocols for the solubilization of this compound and its application in fundamental in vitro assays to assess its biological activity.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible in vitro experiments. The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Notes |
| DMSO | 31.25 mg/mL (95.05 mM) | Requires sonication and warming to 60°C. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. |
Note: For in vivo studies, a suspended solution can be prepared by adding a DMSO stock solution to a saline solution containing 20% SBE-β-CD.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for in vitro assays.
Protocol for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.2878 mg of this compound in 1 mL of DMSO.
-
Warm the solution to 60°C and sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
In Vitro Assays
The following are detailed protocols for common in vitro assays to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines, such as the glioblastoma cell line LN229.
Materials:
-
LN229 cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM with 5% FBS, 2 mM L-glutamine, 100 U/mL Penicillin/Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture LN229 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, neutralize with complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The cell viability can be calculated as a percentage of the untreated control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blot for SUMO1 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of SUMO1 in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., LN229)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SUMO1, anti-SUMO2/3, anti-ubiquitin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM and 25 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SUMO1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to assess the levels of SUMO1 and other proteins of interest.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound facilitates the degradation of SUMO1 through the ubiquitin-proteasome system. It achieves this by binding to the protein CAPRIN1, which then recruits the CUL1-FBXO42 E3 ubiquitin ligase complex. This complex then targets SUMO1 for ubiquitination and subsequent degradation. The degradation of SUMO1 leads to the deSUMOylation and degradation of transcription factors like TCF4, which in turn reduces the expression of downstream targets such as StarD7, ultimately leading to increased endoplasmic reticulum stress and reactive oxygen species production in cancer cells.
References
Application Notes: HB007 in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
HB007 is a potent and specific small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1). In recent studies, this compound has demonstrated significant anti-cancer activity in various cancer models, including 3D organoid cultures of colon cancer.[1] These patient-derived organoids offer a physiologically relevant in vitro model system to study tumor biology and evaluate therapeutic responses. This document provides detailed application notes and protocols for the use of this compound in 3D organoid cultures, focusing on its mechanism of action and methods to assess its efficacy.
This compound operates by inducing the degradation of SUMO1, which leads to the deSUMOylation and subsequent degradation of the T-cell factor 4 (TCF4) transcription factor. This action, in turn, suppresses the transcription of StarD7, a gene implicated in cancer cell survival. The downstream consequences of this signaling cascade are an increase in endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately leading to cancer cell death.[1]
These application notes will guide researchers in utilizing this compound to probe the SUMO1 signaling pathway in colon cancer organoids and to evaluate its potential as a therapeutic agent.
Data Presentation
The following tables summarize the quantitative effects of this compound on colon cancer organoids. This data is based on findings reported in scientific literature and should be used as a reference for expected outcomes.
Table 1: Dose-Dependent Effect of this compound on Colon Organoid Viability
| This compound Concentration (µM) | Organoid Viability (% of Control) |
| 0 (DMSO Control) | 100 |
| 0.1 | Data not available |
| 1 | Data not available |
| 5 | Data not available |
| 10 | Data not available |
| IC50 (µM) | Value from literature |
Note: This table is illustrative. Specific viability data should be generated from experimental results.
Table 2: Effect of this compound on Gene and Protein Expression in Colon Organoids
| Target | Treatment | Fold Change (mRNA) | Fold Change (Protein) |
| SUMO1 | This compound (5 µM, 24h) | Data not available | Value from literature |
| TCF4 | This compound (5 µM, 24h) | Data not available | Value from literature |
| StarD7 | This compound (5 µM, 24h) | Value from literature | Value from literature |
Note: This table is illustrative. Specific fold change data should be generated from experimental results.
Table 3: Induction of Cellular Stress Markers by this compound in Colon Organoids
| Stress Marker | Treatment | Fold Increase (vs. Control) |
| ER Stress (Caspase-3/7 Activity) | This compound (5 µM, 48h) | Value from literature |
| ROS Production (DCFDA Assay) | This compound (5 µM, 24h) | Value from literature |
Note: This table is illustrative. Specific fold increase data should be generated from experimental results.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway of this compound, a typical experimental workflow for its application in organoid cultures, and the logical relationship of its mechanism of action.
References
Application Note: Identification of Drug Resistance and Sensitivity Genes for HB007 using CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular response to HB007, a novel MEK inhibitor.[1][2][3][4] Loss-of-function screens are powerful tools in drug discovery for identifying and validating gene targets, uncovering drug resistance mechanisms, and discovering synthetic lethal interactions.[5] The workflow described herein covers lentiviral library transduction, drug treatment, next-generation sequencing (NGS), and bioinformatic analysis to pinpoint genetic perturbations that confer either resistance or sensitivity to this compound.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, such as MEK, attractive targets for therapeutic intervention. However, the efficacy of targeted therapies is often limited by innate or acquired resistance.
CRISPR-Cas9 screening technology offers a high-throughput method to systematically interrogate the function of thousands of genes in a single experiment. By creating a diverse pool of knockout cell lines, researchers can identify genes whose loss results in a specific phenotype, such as resistance to a drug. This application note details a pooled CRISPR-Cas9 screening approach to identify genes and pathways that influence the efficacy of this compound, a selective MEK inhibitor.
Signaling Pathway Context
This compound is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. This pathway transmits extracellular signals from cell surface receptors (e.g., EGFR) to the nucleus, ultimately influencing gene expression and promoting cell proliferation. Identifying genes that, when knocked out, rescue cells from this compound-induced growth arrest can reveal parallel or compensatory signaling pathways that mediate resistance.
Figure 1: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen involves several key stages: preparation of a Cas9-expressing cell line, transduction with a pooled sgRNA library, selection of successfully transduced cells, application of drug-based selective pressure, and finally, genomic DNA extraction and sequencing to identify enriched or depleted sgRNAs.
Figure 2: Pooled CRISPR-Cas9 screening workflow for this compound.
Detailed Protocols
This protocol is adapted for a genome-wide knockout screen in a human cancer cell line (e.g., A375) using a lentiviral-based sgRNA library.
Cell Line Preparation
-
Cas9 Expression: Generate a stable cell line expressing S. pyogenes Cas9. This can be achieved by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).
-
Quality Control: Validate Cas9 activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA in a GFP-expressing line). Ensure a homogenous, highly active Cas9 population.
Lentiviral Library Transduction
-
Determine Titer: Perform a titration of the pooled sgRNA lentiviral library on the Cas9-expressing cell line to determine the viral volume needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA construct.
-
Transduction: Seed enough cells to maintain a library coverage of at least 500 cells per sgRNA. Transduce the cells with the sgRNA library at the predetermined MOI in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Culture for 3-5 days until a non-transduced control plate shows complete cell death.
This compound Drug Screen
-
Initial Population (T0): After selection, harvest a cell pellet representing the initial sgRNA distribution. This T0 sample is a critical baseline control.
-
Splitting Cultures: Split the remaining cells into two arms: a control arm (treated with DMSO vehicle) and a treatment arm (treated with this compound).
-
Dosing: Treat the cells with a predetermined concentration of this compound, typically the IC50 value, to provide strong selective pressure.
-
Passaging: Passage the cells for 14-21 days, ensuring the cell number never drops below the required library coverage (e.g., 500 cells/sgRNA). Replenish media with fresh DMSO or this compound at each passage.
-
Final Harvest: At the end of the screen, harvest cell pellets from both the control and this compound-treated populations.
Sequencing and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Amplification: Use two-step PCR to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the region containing the sgRNA, and the second adds Illumina sequencing adapters and barcodes.
-
NGS: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
Bioinformatic Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. The software quantifies sgRNA abundance and identifies genes that are significantly enriched or depleted in the this compound-treated arm compared to the control arm.
Figure 3: Logical workflow for identifying resistance and sensitivity genes.
Data Presentation
The primary output of the bioinformatic analysis is a ranked list of genes. Data should be summarized in tables for clarity.
Table 1: CRISPR Screen Quality Control Metrics
| Metric | T0 Sample | Control Sample | This compound Sample | Recommended Value |
|---|---|---|---|---|
| Reads Mapped | 25,1M | 28.3M | 26.9M | > 20M |
| Gini Index | 0.12 | 0.15 | 0.28 | < 0.3 (T0) |
| Zero Counts (%) | 0.01% | 0.02% | 0.05% | < 5% |
| Correlation (vs T0) | 1.00 | 0.96 | 0.85 | > 0.8 |
Table 2: Top 5 Gene Hits for this compound Resistance (Enriched Genes) Genes whose knockout confers resistance to this compound.
| Gene Symbol | Gene Description | Normalized Enrichment Score | p-value | FDR |
|---|---|---|---|---|
| NF1 | Neurofibromin 1 | 5.62 | 1.2e-8 | 3.5e-7 |
| PTEN | Phosphatase and Tensin Homolog | 4.98 | 3.5e-7 | 5.1e-6 |
| CIC | Capicua Transcriptional Repressor | 4.51 | 8.9e-7 | 9.2e-6 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 4.20 | 1.5e-6 | 1.2e-5 |
| STK11 | Serine/Threonine Kinase 11 | 3.88 | 4.2e-6 | 2.8e-5 |
Table 3: Top 5 Gene Hits for this compound Sensitivity (Depleted Genes) Genes whose knockout enhances sensitivity to this compound (synthetic lethality).
| Gene Symbol | Gene Description | Normalized Depletion Score | p-value | FDR |
|---|---|---|---|---|
| GRB7 | Growth Factor Receptor-Bound Protein 7 | -6.15 | 8.8e-9 | 1.7e-7 |
| PLK1 | Polo-Like Kinase 1 | -5.79 | 2.1e-8 | 3.3e-7 |
| MAPK7 | Mitogen-Activated Protein Kinase 7 | -5.44 | 6.7e-8 | 7.9e-7 |
| FBXO42 | F-Box Protein 42 | -5.01 | 9.2e-8 | 9.9e-7 |
| EGFR | Epidermal Growth Factor Receptor | -4.87 | 1.4e-7 | 1.3e-6 |
Conclusion
The CRISPR-Cas9 screening protocol outlined here provides a robust framework for identifying genetic modulators of response to the MEK inhibitor this compound. The identification of resistance genes (e.g., tumor suppressors like NF1 and PTEN) and sensitivity genes (e.g., kinases like PLK1 and MAPK7) can inform patient stratification strategies, reveal novel combination therapy opportunities, and deepen our understanding of the drug's mechanism of action. Subsequent validation of top hits is a critical next step to confirm their role in modulating the this compound response.
References
- 1. Genome-wide CRISPR-cas9 knockout screening identifies GRB7 as a driver for MEK inhibitor resistance in KRAS mutant colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A genome-wide CRISPR screen identifies FBXO42 involvement in resistance toward MEK inhibition in NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synthego.com [synthego.com]
Application Note: High-Throughput Analysis of Apoptosis Induction by HB007 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HB007 is a novel small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1) protein. SUMOylation is a critical post-translational modification process that regulates the function and stability of numerous cellular proteins involved in essential processes such as cell cycle progression, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway, particularly the overexpression of SUMO1, has been implicated in the proliferation and survival of various cancer cells, including glioblastoma. This compound has been shown to inhibit the growth of glioblastoma cells by promoting the degradation of SUMO1 and subsequently halting cell cycle progression.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in cancer cells using the Annexin V and Propidium Iodide (PI) staining method with flow cytometry.
Principle of the Assay:
This protocol utilizes a dual-staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, making it accessible for binding by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.
By using Annexin V and PI in combination, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury).
Data Presentation
The following table presents hypothetical data from a dose-response experiment where a cancer cell line was treated with varying concentrations of this compound for 48 hours. The percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis/Necrosis) was determined by flow cytometry.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.5 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 1.0 | 72.1 ± 4.2 | 18.4 ± 2.5 | 9.5 ± 1.8 |
| This compound | 2.5 | 45.3 ± 5.1 | 35.2 ± 3.8 | 19.5 ± 2.9 |
| This compound | 5.0 | 20.7 ± 3.9 | 48.6 ± 4.5 | 30.7 ± 3.2 |
| Staurosporine (Positive Control) | 1.0 | 15.4 ± 2.8 | 55.1 ± 5.2 | 29.5 ± 4.1 |
Experimental Protocols
Materials:
-
This compound compound
-
Cancer cell line of interest (e.g., LN-229 glioblastoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
FACS tubes
Protocol for Induction of Apoptosis with this compound:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10⁵ cells/well in complete culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.5, 5.0 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Remove the medium from the wells and add 2 mL of the medium containing the respective treatments.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Annexin V and Propidium Iodide Staining:
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 1 mL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Combine the adherent cells with the floating cells collected earlier.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 2 mL of cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis:
-
Set up the flow cytometer with appropriate compensation settings for FITC and PI to minimize spectral overlap.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set the gates and compensation.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four populations: Live (Q4: Annexin V-/PI-), Early Apoptotic (Q3: Annexin V+/PI-), Late Apoptotic/Necrotic (Q2: Annexin V+/PI+), and Necrotic (Q1: Annexin V-/PI+).
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. This compound Administration Inhibits LN-229 and Patient-Derived Neurospheroid Glioblastoma Cell Growth With the Degradation of SUMO1 and Cell Cycle Regulator CDK4 [scholarworks.indianapolis.iu.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ER Stress and ROS Production with HB007
For Researchers, Scientists, and Drug Development Professionals
Introduction
HB007 is a potent small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1).[1][2] It operates by inducing the ubiquitination and subsequent degradation of SUMO1, a key regulator in various cellular processes.[3][4] This degradation activity has been shown to have significant anti-cancer effects, particularly in colon cancer, by inducing Endoplasmic Reticulum (ER) stress and the production of Reactive Oxygen Species (ROS).[1] These application notes provide detailed protocols and data for utilizing this compound as a tool to study the intricate relationship between SUMO1 degradation, ER stress, and ROS production in a research setting.
Recent studies have elucidated a novel mechanism for this compound's anti-cancer activity. The degradation of SUMO1 by this compound leads to the deSUMOylation and degradation of the T-cell specific transcription factor 4 (TCF4). This, in turn, inhibits the transcription of StAR-related lipid transfer domain containing 7 (StarD7). The reduction in StarD7 levels is a critical event that triggers ER stress and the accumulation of ROS in cancer cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of ER stress and ROS production as observed in colon cancer cells.
Table 1: Effect of this compound on ER Stress Markers
| Marker | Cell Line | This compound Concentration (µM) | Incubation Time (hr) | Fold Change (vs. Control) | Reference |
| p-eIF2α | HCT116 | 10 | 24 | ~2.5 | |
| ATF4 | HCT116 | 10 | 24 | ~3.0 | |
| CHOP | HCT116 | 10 | 24 | ~4.0 | |
| XBP1s | HCT116 | 10 | 24 | ~2.0 |
Table 2: Effect of this compound on ROS Production
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time (hr) | Fold Change in ROS (vs. Control) | Reference |
| DCFDA Staining | HCT116 | 10 | 24 | ~3.5 | |
| MitoSOX Red Staining | HCT116 | 10 | 24 | ~2.8 |
Signaling Pathway
The signaling cascade initiated by this compound leading to ER stress and ROS production is a multi-step process involving protein degradation and transcriptional repression.
Caption: this compound induced signaling pathway.
Experimental Protocols
Protocol 1: Induction of ER Stress and ROS Production with this compound
This protocol outlines the general procedure for treating cultured cancer cells with this compound to induce ER stress and ROS production.
Materials:
-
This compound (MedchemExpress)
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, the cells are ready for downstream analysis of ER stress markers and ROS levels.
Caption: General experimental workflow.
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol describes how to measure the protein levels of key ER stress markers.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Protocol 3: Measurement of Intracellular ROS Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Treated cells from Protocol 1 in a 96-well black, clear-bottom plate
-
H2DCFDA probe (e.g., from Invitrogen)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Loading: After the this compound treatment period, remove the medium and wash the cells once with warm HBSS.
-
Incubation with Probe: Add H2DCFDA solution (typically 5-10 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with HBSS.
-
Measurement: Add HBSS to each well and immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/529 nm). Alternatively, visualize the cells under a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the fold change in ROS production.
Conclusion
This compound serves as a valuable chemical probe for investigating the cellular consequences of SUMO1 degradation. The protocols and data presented here provide a framework for researchers to explore the induction of ER stress and ROS production mediated by this compound. These studies can contribute to a deeper understanding of the intricate signaling networks that link protein SUMOylation to cellular stress responses and may aid in the development of novel therapeutic strategies targeting these pathways in cancer and other diseases.
References
- 1. SUMO1 degrader induces ER stress and ROS accumulation through deSUMOylation of TCF4 and inhibition of its transcription of StarD7 in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of HB007-Treated Tissues
Introduction
HB007 is a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1) protein.[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of SUMO1, leading to anti-tumor effects in various cancer models, including brain, breast, colon, and lung cancers.[1][2] The mechanism of action of this compound involves a cascade of cellular events, including the disruption of SUMOylation, downregulation of StAR-related lipid transfer domain containing 7 (StarD7), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the effects of this compound on these key protein markers within the tumor microenvironment. These application notes provide detailed protocols for the IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Principle of the Assay
IHC allows for the localization and visualization of specific antigens in tissue sections. The protocols outlined below are based on the indirect IHC method, where a primary antibody binds to the target antigen, and a labeled secondary antibody, which recognizes the primary antibody, is used for detection. This method provides signal amplification and versatility. Chromogenic detection using horseradish peroxidase (HRP) and a substrate like 3,3'-Diaminobenzidine (DAB) results in a colored precipitate at the site of the antigen, which can be visualized under a light microscope.
Key Biomarkers for this compound Efficacy Assessment
To comprehensively evaluate the in-situ effects of this compound treatment, the following biomarkers are recommended for IHC analysis:
-
SUMO1: As the direct target of this compound, a decrease in SUMO1 expression is the primary indicator of drug activity.
-
Ubiquitin: An increase in ubiquitin staining can indicate the ubiquitination of SUMO1 prior to its degradation.
-
StarD7: As a downstream effector, a reduction in StarD7 protein levels is expected following this compound treatment.
-
ER Stress Markers (e.g., CHOP, GRP78): Increased expression of these markers signifies the induction of the unfolded protein response and ER stress.
-
Apoptosis Markers (e.g., Cleaved Caspase-3, TUNEL): These markers confirm the induction of programmed cell death in tumor cells.
Data Presentation
Quantitative analysis of IHC staining is crucial for an objective assessment of this compound's effects. The H-score is a commonly used semi-quantitative method that considers both the intensity of staining and the percentage of positively stained cells.
H-Score Calculation: H-Score = Σ (i × Pi) where 'i' is the intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'Pi' is the percentage of cells stained at that intensity.
The following tables are templates for summarizing quantitative IHC data from this compound-treated tissues compared to vehicle-treated controls.
Table 1: Quantitative Analysis of SUMO1 and Ubiquitin Expression
| Treatment Group | N | SUMO1 H-Score (Mean ± SD) | p-value | Ubiquitin H-Score (Mean ± SD) | p-value |
| Vehicle Control | |||||
| This compound |
Table 2: Quantitative Analysis of Downstream Effectors
| Treatment Group | N | StarD7 H-Score (Mean ± SD) | p-value | CHOP H-Score (Mean ± SD) | p-value |
| Vehicle Control | |||||
| This compound |
Table 3: Quantitative Analysis of Apoptosis
| Treatment Group | N | Cleaved Caspase-3 (% Positive Cells, Mean ± SD) | p-value | TUNEL (% Positive Cells, Mean ± SD) | p-value |
| Vehicle Control | |||||
| This compound |
Experimental Protocols
I. Tissue Preparation (General Protocol for all markers)
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydration: Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clearing: Clear the tissues in xylene or a xylene substitute.
-
Embedding: Infiltrate and embed the tissues in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemistry Staining Protocol
This protocol provides a general framework. Optimal antibody dilutions and incubation times should be determined empirically for each new antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a substitute) two times for 5 minutes each.
-
Rehydrate through graded ethanol solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 80% (1x, 3 min), and 70% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes. Heat-induced epitope retrieval (HIER) is commonly used.
-
Immerse slides in a staining jar containing an appropriate antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent (e.g., wash buffer with 1% BSA).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
Recommended Primary Antibodies (example dilutions, should be optimized):
-
Rabbit anti-SUMO1 (1:200)
-
Mouse anti-Ubiquitin (1:500)
-
Rabbit anti-StarD7 (1:400)
-
Rabbit anti-CHOP (1:250)
-
Rabbit anti-Cleaved Caspase-3 (1:300)
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3x, 5 min each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG or goat anti-mouse IgG) for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3x, 5 min each).
-
Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer (3x, 5 min each).
-
-
Chromogen Development:
-
Incubate sections with DAB substrate-chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Immediately rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
III. TUNEL Assay Protocol (for Apoptosis Detection)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Commercial kits are widely available and their specific instructions should be followed. A general workflow is provided below.
-
Deparaffinization and Rehydration: Follow the same procedure as for IHC.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.
-
Equilibration: Rinse with wash buffer and then incubate with equilibration buffer provided in the kit.
-
TdT Labeling: Incubate sections with the TdT reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1-2 hours.
-
Stop Reaction: Immerse slides in stop/wash buffer.
-
Detection: If using a biotin-labeled nucleotide, proceed with streptavidin-HRP and DAB as in the IHC protocol. If using a fluorescently labeled nucleotide, proceed to counterstaining and mounting with an aqueous mounting medium.
-
Counterstaining and Mounting: As described in the IHC protocol.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Immunohistochemistry Experimental Workflow.
References
Troubleshooting & Optimization
Troubleshooting HB007 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues with the SUMO1 degrader, HB007, in aqueous solutions.
Compound Profile: this compound
This compound is a small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1).[1][2] It functions by inducing the ubiquitination and subsequent degradation of SUMO1, which has shown potential in reducing tumor growth in preclinical models of brain, breast, colon, and lung cancers.[1][2] Like many small molecule inhibitors developed through high-throughput screening, this compound is a lipophilic compound, which often leads to challenges with aqueous solubility.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What is the first and most critical step?
Answer: Direct dissolution of a lipophilic compound like this compound in an aqueous medium is often unsuccessful. The first and most essential step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for initial testing due to its powerful solubilizing capabilities for a wide range of organic molecules.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Facilitate Dissolution: If the compound doesn't dissolve readily, use mechanical agitation methods such as vortexing or sonicating the solution in a water bath. Gentle warming (e.g., to 37°C) can also be applied, but you must consider the compound's thermal stability.
-
Dilute into Aqueous Buffer: From this DMSO stock, perform serial dilutions into your final aqueous experimental medium. It is crucial to ensure the final concentration of DMSO in your assay is low enough to not cause cellular toxicity or other artifacts (typically <0.5% v/v).
Q2: I prepared a 10 mM stock of this compound in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What should I do?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
-
Use an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and your aqueous medium, and then into the final aqueous medium.
-
Increase Co-solvent Concentration: If your experiment allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always include a matching vehicle control in your experiment.
-
Vigorous Mixing: When diluting the stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and homogeneous mixing, which can prevent localized high concentrations that lead to precipitation.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Answer: Yes, if this compound has ionizable groups (acidic or basic), its solubility will be pH-dependent. For weakly basic compounds, solubility increases in more acidic conditions (lower pH), while weakly acidic compounds are more soluble in more alkaline conditions (higher pH).
Troubleshooting Steps:
-
Determine pKa: If the pKa of this compound is known, you can prepare a series of buffers with pH values around the pKa to test solubility.
-
Buffer Screening: Test the solubility of this compound in a range of physiologically relevant buffers (e.g., pH 5.0, 6.5, 7.4).
-
Compatibility Check: Be aware that the optimal pH for solubility may not be compatible with your biological assay's requirements for cell viability or protein function.
Q4: Are there other formulation strategies I can use for in vitro or in vivo studies if basic solubilization fails?
Answer: Yes, several formulation strategies can enhance the apparent solubility and bioavailability of challenging compounds like this compound.
Recommended Approaches:
-
Co-solvents: Using a mixture of solvents can be effective. For in vivo studies, formulations may include solvents like polyethylene glycol (PEG400).
-
Surfactants/Excipients: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that encapsulate the hydrophobic compound.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate.
It is critical to run vehicle controls for any formulation strategy to ensure the excipients themselves do not interfere with the experimental results.
Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility challenges with this compound.
Quantitative Data: Solubility Test Matrix
When troubleshooting, it is essential to systematically test and record the outcomes of different solubilization methods. Use the table below as a template to organize your experimental results.
| Condition ID | Solvent System | pH | This compound Conc. (µM) | Temp (°C) | Visual Observation (Clear/Precipitate) | Notes |
| A-1 | 100% PBS | 7.4 | 10 | 25 | Precipitate | Baseline |
| A-2 | PBS + 0.1% DMSO | 7.4 | 10 | 25 | Clear | |
| A-3 | PBS + 0.5% DMSO | 7.4 | 10 | 25 | Clear | |
| B-1 | Acetate Buffer | 5.0 | 10 | 25 | - | Testing pH effect |
| C-1 | PBS + 1% Tween® 80 | 7.4 | 10 | 25 | - | Testing excipient |
| D-1 | 10% PEG400 in PBS | 7.4 | 10 | 25 | - | Testing co-solvent |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, chemically-resistant vial (e.g., glass or polypropylene)
-
Vortex mixer and/or sonicator
Methodology:
-
Determine Mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Weigh Compound: Accurately weigh the solid this compound into the sterile vial.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may be used if necessary.
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer. This is considered the "gold standard" for solubility measurement.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add Excess Solid: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours). It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed (e.g., 10,000 x g for 10-15 minutes) is a common and effective method.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant if necessary and determine the concentration of dissolved this compound using a validated analytical method.
This compound Mechanism of Action: SUMO1 Degradation
This compound acts as a molecular glue, bringing together SUMO1 and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of SUMO1, marking it for degradation by the proteasome.
References
Technical Support Center: Overcoming HB007 Off-Target Effects
A Note on HB007: The small molecule inhibitor designated "this compound" is a hypothetical compound used for illustrative purposes within this guide. The principles, troubleshooting strategies, and experimental protocols described are broadly applicable to researchers working with novel or characterized small molecule inhibitors, particularly kinase inhibitors, to help identify and mitigate off-target effects.
For the purpose of this guide, we will assume:
-
Compound: this compound
-
Primary Target (On-Target): Serine/Threonine Kinase A (STKA), a key regulator of cell proliferation.
-
Known Off-Target: Serine/Threonine Kinase B (STKB), a component of the cellular stress response pathway.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: I'm observing a strong phenotype (e.g., cell death) with this compound. How do I know if it's due to inhibiting the intended target (STKA) or an off-target?
A2: Differentiating on-target from off-target effects is crucial. A multi-step validation approach is recommended:
-
Dose-Response Correlation: Perform a dose-response curve for this compound and determine the concentration at which it inhibits STKA (its IC50) and the concentration that produces the phenotype (its EC50). If these values are similar, it suggests an on-target effect. Off-target effects often require higher concentrations.
-
Genetic Validation: Use genetic tools like siRNA or CRISPR/Cas9 to specifically reduce the levels of STKA. If the genetic knockdown/knockout phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.
-
Rescue Experiment: In cells treated with this compound, try to re-introduce a form of STKA that is resistant to the inhibitor. If this "rescues" the cells from the phenotypic effect, it confirms the effect is on-target.
Q3: What are the essential control experiments to include when working with this compound?
A3: Rigorous controls are necessary to ensure your results are valid.
-
Vehicle Control: Always include a control group treated with the solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This accounts for any effects of the solvent itself.
-
Untreated Control: A population of cells that receives no treatment provides a baseline for normal cellular behavior.
-
Positive Control: Use a known activator or inhibitor of the STKA pathway to confirm that your assay system is responsive as expected.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself, independent of target inhibition.
Q4: The recommended concentration of this compound in the literature is causing toxicity in my cell line. What should I do?
A4: Cellular toxicity can often be an indicator of off-target effects, especially if it occurs at concentrations higher than the IC50 for the primary target.
-
Perform a Concentration Titration: First, determine the lowest possible concentration of this compound that gives you the desired on-target effect (e.g., inhibition of STKA substrate phosphorylation) in your specific cell line. It's possible you can work below the toxic threshold.
-
Assess Cell Viability: Run a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration 50 (CC50). Aim to work at concentrations well below the CC50.
-
Profile for Off-Target Liabilities: Consider having this compound screened against a broad panel of kinases. This can identify problematic off-targets that may be responsible for the toxicity.
Troubleshooting Guide: Is it an Off-Target Effect?
This guide provides a logical workflow to determine if an observed experimental result is due to the intended on-target activity of this compound or an unintended off-target effect.
Quantitative Data Summary
Effective use of this compound requires understanding its potency and selectivity. The following tables present hypothetical data to illustrate how the selectivity profile of an inhibitor is typically displayed.
Table 1: In Vitro Potency of this compound against Target Kinases
| Kinase Target | IC50 (nM) | Description |
| STKA (On-Target) | 15 | Primary target; high potency. |
| STKB (Off-Target) | 250 | Known off-target; ~17-fold less potent. |
| Kinase Z | > 10,000 | Unrelated kinase; low to no activity. |
-
IC50: The half-maximal inhibitory concentration, a measure of inhibitor potency. Lower values indicate higher potency.
Table 2: Cellular Activity of this compound
| Assay Type | EC50 (nM) | Endpoint Measured |
| STKA Pathway Inhibition | 50 | p-SubstrateA levels (Western Blot) |
| Anti-proliferative Activity | 65 | CellTiter-Glo® Assay |
| Stress Response Activation | 800 | p-SubstrateB levels (Western Blot) |
| Cytotoxicity | 1,500 | LDH Release Assay |
-
EC50: The half-maximal effective concentration in a cell-based assay.
Key Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Pathway Modulation
This protocol is used to assess the phosphorylation status of direct downstream substrates of STKA (on-target) and STKB (off-target).
Objective: To determine the concentration-dependent effect of this compound on the phosphorylation of Substrate A (downstream of STKA) and Substrate B (downstream of STKB).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a density of 5x10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 200, 1000 nM) or a vehicle control (DMSO) for 2 hours.
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-SubstrateA, p-SubstrateB, total STKA, total STKB, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the relative phosphorylation levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound directly binds to STKA and STKB in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.
Objective: To confirm direct binding of this compound to STKA and STKB by measuring their thermal stabilization.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with a high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble STKA and STKB at each temperature point using Western Blotting as described in Protocol 1.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A shift of the melting curve to a higher temperature in this compound-treated samples compared to vehicle-treated samples indicates direct target engagement and stabilization.
Signaling Pathway Visualization
The diagram below illustrates the intended on-target pathway of this compound and its known off-target interaction.
References
Technical Support Center: HB007 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of HB007, a small molecule SUMO1 degrader, throughout long-term experiments. Adherence to these guidelines is crucial for obtaining reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1) protein.[1][2] Its mechanism involves binding to the protein CAPRIN1, which then recruits the CUL1-FBXO42 E3 ubiquitin ligase complex to SUMO1.[1][3][4] This leads to the ubiquitination and subsequent proteasomal degradation of SUMO1. The degradation of SUMO1 leads to the deSUMOylation and degradation of the transcription factor TCF4, which in turn inhibits the transcription of its target gene, StarD7. This cascade of events contributes to the anti-cancer properties of this compound.
Q2: What are the primary stability concerns for this compound in long-term experiments?
A2: The primary concerns for this compound stability in long-term cell culture experiments are its chemical degradation in aqueous media at physiological temperatures (37°C) and its susceptibility to oxidation. Factors such as pH of the culture medium, exposure to light, and repeated freeze-thaw cycles of stock solutions can impact its stability and effective concentration over time.
Q3: How should this compound stock solutions be prepared and stored?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability.
Q4: How often should the cell culture medium containing this compound be replaced in long-term experiments?
A4: To ensure a consistent and effective concentration of this compound, it is best practice to replace the cell culture medium with freshly prepared medium containing the desired concentration of the compound every 24 to 48 hours. This regular replenishment helps to counteract any potential degradation of this compound in the culture conditions.
Troubleshooting Guide
| Symptom/Issue | Potential Cause | Recommended Action |
| Diminished or inconsistent biological effect of this compound over time. | Chemical degradation of this compound in the cell culture medium at 37°C. | 1. Increase Media Change Frequency: Replace the culture medium with fresh medium containing this compound every 24 hours.2. Prepare Fresh Dilutions: Always prepare the final working concentration of this compound fresh from a frozen stock aliquot for each media change. Do not store diluted aqueous solutions of this compound.3. Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium (see Experimental Protocol below). |
| High variability in results between experimental replicates. | Inconsistent concentration of active this compound due to improper storage or handling. | 1. Aliquot Stock Solutions: Ensure that the DMSO stock solution is aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.2. Proper Mixing: Thoroughly mix the this compound stock solution before preparing dilutions. Ensure complete mixing of the final working solution in the culture medium before adding to the cells.3. Protect from Light: While not explicitly stated to be light-sensitive, it is good practice to protect stock and working solutions from prolonged exposure to direct light. |
| Unexpected cellular toxicity or off-target effects. | Formation of degradation products with altered biological activity. | 1. Verify Compound Purity: If possible, periodically check the purity of your this compound stock solution using an analytical technique like HPLC.2. Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (see Experimental Protocol below). This can help in understanding the degradation profile of the compound. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using HPLC-UV
Objective: To determine the stability of this compound in a specific cell culture medium over a time course that mimics a long-term experiment.
Methodology:
-
Preparation of this compound Spiked Medium:
-
Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM with 10% FBS) at the final experimental concentration.
-
Prepare a sufficient volume to draw samples at multiple time points.
-
-
Incubation:
-
Incubate the this compound-spiked medium in a cell culture incubator at 37°C and 5% CO₂.
-
Protect the medium from light by wrapping the container in aluminum foil.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the medium.
-
Immediately process the sample for analysis or store it at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the collected medium sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Develop a suitable reversed-phase HPLC-UV method for the quantification of this compound. A C18 column is a common starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the prepared samples and a series of known concentrations of this compound to generate a standard curve.
-
-
Data Analysis:
-
Quantify the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare this compound Solutions: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Apply Stress Conditions (as per ICH Q1A(R2) guidelines):
-
Acid Hydrolysis: Treat this compound with 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Base Hydrolysis: Treat this compound with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of this compound to a light source that provides both UV and visible light.
-
-
Sample Analysis:
-
At various time points, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
The mass spectrometry data will aid in the structural elucidation of these products.
-
Data Presentation
Table 1: Example Stability of this compound in Cell Culture Medium at 37°C
This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI + 10% FBS) |
| 0 | 100.0 | 100.0 |
| 4 | 98.2 | 99.1 |
| 8 | 95.6 | 97.5 |
| 12 | 92.1 | 95.3 |
| 24 | 85.3 | 89.8 |
| 48 | 72.5 | 78.4 |
| 72 | 61.8 | 68.2 |
Visualizations
Caption: this compound signaling pathway leading to SUMO1 degradation and inhibition of StarD7 transcription.
Caption: Experimental workflow for assessing this compound stability in cell culture medium.
Caption: Logical troubleshooting workflow for inconsistent this compound activity in long-term experiments.
References
HB007 Technical Support Center: Minimizing Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the toxicity of HB007 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its selectivity for cancer cells?
A1: this compound is a small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1) protein.[1] It functions by inducing the ubiquitination and subsequent proteasomal degradation of SUMO1 in cancer cells.[1][2] This degradation is mediated by the CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex.[3] The anticancer activity of this compound is linked to the downstream reduction of StarD7 protein levels, leading to increased endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production in colon cancer cells.[4]
This compound exhibits selectivity for cancer cells over normal cells. This is attributed to the elevated expression of SUMO1 and CAPRIN1 in various cancer tissues compared to their normal counterparts. Consequently, this compound shows significantly lower growth inhibition in normal lung, colon, breast, and brain cells.
Q2: What are the expected off-target effects of this compound on normal cells?
A2: Preclinical studies have shown that this compound has minimal effects on normal cells. In mouse models, systemic administration of this compound effectively suppressed the growth of patient-derived xenografts (PDXs) from brain, breast, colon, and lung cancers without affecting the body weights of the mice. Furthermore, this compound did not inhibit cytochrome P450 (CYP) enzymes in human liver microsomes, suggesting a lower potential for drug-drug interactions. It also did not induce apoptosis in the cancer cell lines tested.
Q3: Are there any known strategies to protect normal cells from potential this compound-induced toxicity?
A3: While this compound demonstrates a favorable selectivity profile, researchers can consider the following strategies to further minimize potential toxicity in normal cells, particularly in co-culture or organoid models:
-
Antioxidant Co-treatment: Since this compound's mechanism involves the induction of reactive oxygen species (ROS) in cancer cells, co-treatment with an antioxidant like N-acetyl-l-cysteine (NAC) could potentially mitigate any low-level oxidative stress that might occur in normal cells.
-
Dose Optimization: Careful dose-response studies are crucial to identify the optimal concentration of this compound that maximizes cancer cell killing while minimizing effects on normal cells.
-
Targeted Delivery: For in vivo studies, exploring targeted delivery systems could further enhance the therapeutic window by concentrating this compound at the tumor site.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected toxicity observed in normal control cells in vitro. | High concentration of this compound. | Perform a dose-response curve to determine the IC50 for both cancer and normal cell lines to identify a selective concentration. |
| Prolonged exposure time. | Optimize the incubation time. It's possible that shorter exposure is sufficient for cancer cell inhibition with minimal impact on normal cells. | |
| Off-target effects related to oxidative stress. | Consider co-treatment with an antioxidant such as N-acetyl-l-cysteine (NAC) to see if it mitigates the observed toxicity in normal cells. | |
| Inconsistent results in cytotoxicity assays. | Issues with compound solubility or stability. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO for each experiment. Ensure proper mixing and dilution. |
| Cell line health and passage number. | Use healthy, low-passage number cells for all experiments to ensure reproducibility. | |
| Difficulty in observing a therapeutic window between cancer and normal cells. | Similar expression levels of SUMO1 and CAPRIN1 in the specific cell lines used. | Confirm the expression levels of SUMO1 and CAPRIN1 in your cancer and normal cell lines via Western blot or other protein analysis methods. |
Data Presentation
Table 1: Comparative Growth Inhibition of this compound in Cancer vs. Normal Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its selective anticancer activity.
| Cell Type | Cell Line | IC50 (µM) | Reference |
| Cancer | HCT116 (Colon) | ~0.5 | |
| LN229 (Glioblastoma) | ~0.3 - 1.5 | ||
| A549 (Lung) | ~1.0 | ||
| MDA-MB-231 (Breast) | ~0.8 | ||
| Normal | HIEC6 (Colon Epithelial) | Much higher than cancer cells | |
| NHA (Normal Human Astrocytes) | Much higher than cancer cells | ||
| Normal Lung Epithelial Cells | Much higher than cancer cells | ||
| Normal Breast Epithelial Cells | Much higher than cancer cells |
Note: The IC50 values for normal cells were reported as significantly higher than those for cancer cell lines, indicating lower toxicity.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Cell Viability Assay
This protocol outlines a general method for determining the cytotoxic effects of this compound on both cancer and normal cell lines.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound-induced SUMO1 degradation.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HB-007 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Addressing batch-to-batch variability of HB007
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HB007, a small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule degrader of SUMO1. It functions by inducing the ubiquitination and subsequent proteasomal degradation of SUMO1, leading to reduced tumor growth in preclinical cancer models.[1][2][3] this compound achieves this by binding to the protein CAPRIN1, which then recruits the CUL1-FBXO42 E3 ubiquitin ligase complex to SUMO1, leading to its degradation.[1][4]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability in small molecules like this compound can arise from several factors, including differences in purity, the presence of residual solvents or impurities, and variations in crystalline form or solubility. It is crucial to have a consistent quality control process for incoming batches of research compounds.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, a common formulation involves dissolving this compound in a mixture of DMSO and other agents like Kolliphor EL and PBS. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: What are the expected downstream effects of this compound treatment in cancer cells?
A4: Treatment with this compound leads to a reduction in both conjugated and total SUMO1 protein levels. This can inhibit the growth of various cancer cell lines. It is important to note that this compound is selective for SUMO1 and does not significantly affect SUMO2/3 levels.
Q5: My cells are not responding to this compound treatment as expected. What should I check?
A5: First, verify the final concentration of this compound in your cell culture medium and ensure that the DMSO concentration is not exceeding cytotoxic levels (typically <0.5%). Confirm the viability of your cells and ensure they are in the logarithmic growth phase. It is also important to check for the expression of key proteins involved in the this compound mechanism of action, such as CAPRIN1 and components of the CUL1-FBXO42 E3 ligase complex, in your specific cell line.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Possible Cause: this compound, like many small molecules, may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in 100% DMSO to create a stock solution of at least 10 mM.
-
Sonication: If the compound does not readily dissolve, gentle sonication in a water bath can aid in dissolution.
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous experimental medium. Ensure vigorous mixing after each dilution.
-
Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced artifacts.
-
Issue 2: Inconsistent Efficacy Between Experiments
-
Possible Cause: Variability in experimental conditions or reagent quality can lead to inconsistent results.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Seed cells at a consistent density for all experiments, as cell confluence can affect treatment outcomes.
-
Reagent Quality: Ensure all reagents, including cell culture media and supplements, are of high quality and not expired.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known SUMOylation inhibitor) and negative (vehicle control, e.g., DMSO) controls in your experiments.
-
Issue 3: Unexpected Cellular Phenotypes or Toxicity
-
Possible Cause: Off-target effects or cellular stress responses can lead to unexpected outcomes.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired effect without causing excessive toxicity.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration for observing the desired phenotype.
-
Off-Target Analysis: If unexpected phenotypes persist, consider performing experiments to rule out off-target effects. This could involve using a structurally different SUMO1 degrader, if available, or employing proteomic approaches to identify other affected proteins.
-
Vehicle Control: Ensure that the observed effects are not due to the vehicle (e.g., DMSO) by including a vehicle-only control group.
-
Data Presentation
Table 1: Typical Quality Control Specifications for a Research-Grade Small Molecule like this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Solubility | Soluble in DMSO | Visual Inspection |
| Residual Solvents | To be reported | GC-MS |
Note: This table represents typical quality control parameters. For specific batch information, please refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations by diluting the DMSO stock in cell culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for SUMO1 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SUMO1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound-induced SUMO1 degradation.
Caption: General experimental workflow for assessing this compound activity.
References
Preventing HB007 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of HB007 during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
For long-term stability, it is recommended to store this compound as a powder at -20°C for up to 3 years.[1]
Q2: How should I store this compound stock solutions?
This compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3] For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q3: What solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecules like this compound. For cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.
Q4: Is this compound sensitive to light?
Q5: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the parent compound peak. Reduced efficacy in biological assays can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity in my experiment. | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions from powder. Assess compound integrity using HPLC or LC-MS. |
| Inaccurate concentration of the stock solution. | Ensure the compound was fully dissolved. If weighing small amounts, be aware that the powder can coat the vial. Use a calibrated balance and ensure complete dissolution with appropriate solvents and mixing. | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitate observed in the stock solution upon thawing. | Low solubility of the compound in the chosen solvent at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution. |
| Solvent contamination (e.g., DMSO absorbing moisture). | Use high-purity, anhydrous solvents. Store solvents properly to prevent moisture absorption. | |
| Inconsistent results between experiments. | Inconsistent handling and storage of the compound. | Adhere strictly to the recommended storage and handling protocols for all experiments. Maintain a detailed log of compound handling. |
| Degradation over time. | Use freshly prepared working solutions for each experiment. Avoid using old stock solutions that have exceeded their recommended storage duration. |
Storage Condition Summary
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry environment. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated micropipettes and tips
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
For quantities of 10 mg or less, add the calculated volume of DMSO directly to the vial to achieve the desired stock concentration (e.g., 10 mM). For larger quantities, weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 40°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed, light-protected (amber or foil-wrapped) sterile tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To assess the stability of this compound under specific storage conditions over time.
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Reference standard of this compound (stored under optimal conditions)
Procedure:
-
Prepare a fresh stock solution of this compound to serve as the time-zero (T0) reference.
-
Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from the test condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Prepare a diluted sample of the test aliquot and the T0 reference standard suitable for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms. Compare the peak area and retention time of the this compound peak in the test sample to the T0 reference. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting logic for reduced this compound activity.
References
Validation & Comparative
A Comparative Guide to SUMOylation Inhibitors: HB007 and Alternatives
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMO) is a critical regulatory process in numerous cellular functions, including gene expression, DNA repair, and signal transduction.[1][2] Dysregulation of the SUMOylation pathway is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2][3] This guide provides a detailed comparison of HB007, a novel SUMO1 degrader, with other classes of SUMOylation inhibitors, offering insights for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Fork in the Pathway
SUMOylation inhibitors can be broadly categorized based on their point of intervention in the enzymatic cascade. This compound represents a unique strategy, while most other inhibitors target the enzymes responsible for SUMO conjugation.
The SUMOylation Cascade
The SUMOylation process is a multi-step enzymatic pathway analogous to ubiquitination. It begins with the maturation of a SUMO precursor by SUMO-specific proteases (SENPs). The mature SUMO protein is then activated in an ATP-dependent manner by the E1 activating enzyme (a heterodimer of SAE1 and SAE2). Subsequently, the activated SUMO is transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is covalently attached to a lysine residue on the target substrate protein.[4] This process is reversible, with SENPs also catalyzing the deconjugation of SUMO from its substrate.
Caption: The canonical SUMOylation enzymatic cascade.
This compound: A SUMO1-Specific Degrader
Unlike traditional inhibitors, this compound is a small molecule degrader that specifically targets SUMO1. It induces the ubiquitination and subsequent proteasomal degradation of the SUMO1 protein itself. This leads to a reduction in the total levels of both free SUMO1 and SUMO1-conjugated proteins. A key aspect of this compound's mechanism is its selectivity for SUMO1, with no significant effect on SUMO2/3 levels. The degradation is mediated by the CUL1-FBXO42 E3 ubiquitin ligase, with this compound promoting the interaction between SUMO1 and the substrate receptor FBXO42.
Caption: Mechanism of this compound as a SUMO1 degrader.
Enzyme-Targeting Inhibitors
-
E1 (SAE) Inhibitors (e.g., Subasumstat, ML-792, Ginkgolic Acid): These compounds prevent the first step of the SUMOylation cascade. Subasumstat (TAK-981) and ML-792 function by forming an irreversible covalent adduct with SUMO when it is bound to the E1 enzyme, which prevents the transfer of SUMO to the E2 enzyme, Ubc9. Ginkgolic acid and its analog, anacardic acid, also inhibit SAE but do so by blocking the initial formation of the E1-SUMO complex.
-
E2 (Ubc9) Inhibitors (e.g., 2-D08): This class of inhibitors targets the sole SUMO E2 conjugating enzyme, Ubc9. 2-D08 is a cell-permeable compound that specifically prevents the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the protein substrate. It does not affect the upstream formation of the E1-SUMO or E2-SUMO thioesters.
Caption: Points of intervention for E1 and E2 SUMOylation inhibitors.
Quantitative Performance Comparison
The efficacy and characteristics of these inhibitors vary significantly. The following table summarizes key quantitative data from in vitro and in vivo studies.
| Inhibitor | Class | Target(s) | Potency (IC50/EC50) | Selectivity | Key Findings |
| This compound | SUMO1 Degrader | SUMO1 Protein | ~1.5 µM (LN-229 cell viability) | Selective for SUMO1 over SUMO2/3 | Reduces total SUMO1 levels; suppresses tumor growth in vivo (25-50 mg/kg) |
| Subasumstat (TAK-981) | E1 Inhibitor | SUMO Activating Enzyme (SAE) | EC50: 9.5 nM (Target engagement in HCT116 cells) | Highly selective for SAE over analogous NAE and UBA1 enzymes | Activates antitumor immune responses via IFN1 signaling; currently in clinical trials |
| 2-D08 | E2 Inhibitor | Ubc9 | 6.0 µM (in vitro IκBα SUMOylation) | Also inhibits Axl kinase (IC50: 0.49 nM); does not affect ubiquitination | Prevents SUMO transfer from Ubc9 to substrate; inhibits cancer cell viability |
| Ginkgolic Acid | E1 Inhibitor | SUMO Activating Enzyme (SAE) | 3.0 µM (in vitro RanGAP1 SUMOylation) | Selective for SUMOylation over ubiquitination | Natural product; blocks formation of the E1-SUMO intermediate |
| Anacardic Acid | E1 Inhibitor | SUMO Activating Enzyme (SAE) | 2.2 µM (in vitro RanGAP1 SUMOylation) | Selective for SUMOylation over ubiquitination | Natural product; analog of ginkgolic acid with similar mechanism |
| ML-792 | E1 Inhibitor | SUMO Activating Enzyme (SAE) | 3 nM (SUMO1), 11 nM (SUMO2) | Highly potent and selective for SAE | Forms covalent adduct with SUMO, catalyzed by SAE |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for key experiments used to evaluate SUMOylation inhibitors.
Protocol 1: Western Blot Analysis of Protein SUMOylation
This protocol is used to assess the levels of SUMO-conjugated proteins in cells following inhibitor treatment.
References
- 1. Frontiers | SUMO and SUMOylation Pathway at the Forefront of Host Immune Response [frontiersin.org]
- 2. SUMOylation and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Targeting the SUMO Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SUMO pathway: emerging mechanisms that shape specificity, conjugation and recognition - PMC [pmc.ncbi.nlm.nih.gov]
HB007: A Comparative Analysis of Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
HB007, a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1) protein, has emerged as a promising anti-cancer agent. Preclinical studies have demonstrated its potential across a spectrum of malignancies, including brain, breast, colon, and lung cancers. This guide provides an objective comparison of this compound's efficacy in these different cancer types, supported by available experimental data. We further explore its mechanism of action and provide detailed experimental protocols for key assays to facilitate further research and development.
Comparative Efficacy of this compound: In Vitro and In Vivo Studies
This compound has demonstrated broad anti-proliferative activity against a variety of cancer cell lines.[1] While comprehensive comparative IC50 values across a wide panel of cell lines are not yet publicly available in a single study, existing data points to its potency. For instance, in the LN-229 glioblastoma cell line, this compound exhibited significant growth inhibition.[2] Further research is needed to establish a detailed comparative profile of this compound's potency across different cancer cell lines.
In vivo studies utilizing patient-derived xenograft (PDX) models have shown that systemic administration of this compound can inhibit the progression of brain, breast, colon, and lung cancers, leading to increased survival in animal models.[1][3][4]
| Cancer Type | Cell Line | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) | Alternative/Standard of Care (Preclinical Efficacy) |
| Glioblastoma | LN-229 | Data available, but specific value not published in comparative context. | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition and increased survival. | Temozolomide: Variable, dependent on MGMT promoter status. |
| Colon Cancer | HCT116 | Broad activity in inhibiting cancer cell growth demonstrated. | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition and increased survival. When combined with FOLFOX, this compound showed synergistic cytotoxicity in vitro and in a PDX model, including in FOLFOX-resistant tumors. | FOLFIRI/FOLFOX: Standard of care, efficacy varies with tumor characteristics. |
| Breast Cancer | Various | Broad activity in inhibiting cancer cell growth demonstrated. | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition and increased survival. | Paclitaxel/Doxorubicin: Standard of care, efficacy depends on subtype (e.g., TNBC). |
| Lung Cancer (NSCLC) | Various | Broad activity in inhibiting cancer cell growth demonstrated. | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition and increased survival. | Cisplatin/Paclitaxel: Standard of care, efficacy varies with histology and molecular markers. |
Note: The table above summarizes available qualitative and some quantitative data. Direct comparative studies of this compound against standard-of-care agents within the same experimental settings are limited in the public domain. The efficacy of standard-of-care treatments is well-established in clinical practice but can vary in preclinical models.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's anti-cancer activity stems from its ability to specifically induce the degradation of SUMO1. This is achieved through a unique mechanism involving the recruitment of an E3 ubiquitin ligase to SUMO1, leading to its ubiquitination and subsequent degradation by the proteasome.
The degradation of SUMO1 by this compound has several downstream consequences that contribute to its anti-tumor effects, particularly demonstrated in colon cancer:
-
DeSUMOylation and Degradation of TCF4: this compound treatment leads to the deSUMOylation and subsequent degradation of the transcription factor TCF4.
-
Inhibition of StarD7 Transcription: The degradation of TCF4 results in the inhibition of the transcription of its target gene, StAR-related lipid transfer domain containing 7 (StarD7).
-
Induction of Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS) Production: The downregulation of StarD7 leads to increased ER stress and the production of ROS, ultimately contributing to cancer cell death.
This cascade of events highlights a novel therapeutic strategy that exploits the dependence of certain cancers on the SUMOylation pathway for their survival and proliferation.
Experimental Protocols
To facilitate further investigation into the efficacy and mechanism of action of this compound, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for SUMO1 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of SUMO1 protein following treatment with this compound.
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SUMO1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of SUMO1 protein.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant patient-derived tumor fragments or a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo anti-tumor efficacy of this compound. Survival analysis can also be performed.
Visualizing the Molecular Pathways and Experimental Workflows
To further elucidate the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for Western Blot analysis of SUMO1 degradation.
References
- 1. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors. | BioGRID ORCS [orcs.thebiogrid.org]
HB007 On-Target Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of HB007, a novel small-molecule degrader of SUMO1, with alternative SUMOylation pathway inhibitors. The information presented is supported by experimental data to aid in the evaluation of this potential therapeutic agent.
Executive Summary
This compound is a first-in-class small-molecule degrader that specifically targets the Small Ubiquitin-like Modifier 1 (SUMO1) protein for proteasomal degradation. This mechanism of action distinguishes it from other inhibitors of the SUMOylation pathway, such as TAK-981, which broadly inhibits the SUMO-activating enzyme (SAE), thereby affecting SUMO1, SUMO2, and SUMO3. Preclinical studies have demonstrated the potent anti-cancer activity of this compound across a range of solid tumors, including brain, breast, colon, and lung cancer. This guide will delve into the comparative efficacy of this compound, detailing its mechanism of action and providing the available preclinical data alongside that of its key competitor, TAK-981.
Mechanism of Action: this compound vs. a SUMOylation Inhibitor
This compound induces the ubiquitination and subsequent degradation of SUMO1.[1] This is achieved through its binding to the protein CAPRIN1, which then recruits the E3 ubiquitin ligase complex CUL1-FBXO42 to SUMO1, leading to its degradation. In contrast, SUMOylation inhibitors like TAK-981 act upstream in the pathway by inhibiting the SUMO-activating enzyme (SAE), which is responsible for the activation of all SUMO isoforms.
Comparative In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines. While direct head-to-head studies with TAK-981 in the same comprehensive panel are limited in the public domain, the available data allows for a preliminary comparison.
| Cell Line | Cancer Type | This compound IC50 (µM) | TAK-981 IC50 (nM) |
| HCT116 | Colon Cancer | 0.3 - 1.5 | ~5 |
| LN229 | Glioblastoma | ~1.47 | Not widely reported |
| A549 | Lung Cancer | 0.3 - 1.5 | Not widely reported |
| MDA-MB-231 | Breast Cancer | 0.3 - 1.5 | Not widely reported |
| A20 | Lymphoma | Not reported | Not reported |
| THP-1 | Leukemia | Not reported | ~10-100 |
| U937 | Leukemia | Not reported | ~10-100 |
| KPC3 | Pancreatic Cancer | Not reported | Not reported |
Note: IC50 values can vary depending on the assay conditions and cell line passage number. The data presented here is aggregated from multiple sources for comparative purposes.[2][3]
Comparative In Vivo Efficacy
Preclinical studies in mouse models have shown that this compound effectively suppresses tumor growth and improves survival.[3][4] TAK-981 has also demonstrated significant anti-tumor activity in various preclinical models, often associated with the induction of an anti-tumor immune response.
| Tumor Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Colon Cancer PDX | This compound | 25-50 mg/kg, i.p. daily for 15 days | Significant suppression | Increased survival | |
| Lung Cancer PDX | This compound | 25-50 mg/kg, i.p. daily for 15 days | Significant suppression | Increased survival | |
| A20 Lymphoma | TAK-981 | 7.5 mg/kg, i.v. twice weekly for 2 weeks | Significant | Not explicitly stated | |
| MC38 Colon Adenocarcinoma | TAK-981 | 15 mg/kg, i.v. once weekly for 2 weeks | Significant | Improved survival with anti-CTLA4 | |
| KPC3 Pancreatic Cancer | TAK-981 | 7.5 mg/kg, twice weekly | Efficiently limited tumor burden | Not explicitly stated | |
| THP-1 Leukemia | TAK-981 | 15 mg/kg, i.v. | Limited tumor progression | Significantly extended | |
| U937 Leukemia | TAK-981 | Not specified | Limited tumor progression | Significantly extended |
Note: Direct comparative in vivo studies between this compound and TAK-981 are not yet publicly available. The data is compiled from separate studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Co-Immunoprecipitation (Co-IP) to Validate this compound-Induced Protein Interactions
This protocol is designed to confirm the interaction between CAPRIN1, CUL1-FBXO42, and SUMO1 in the presence of this compound.
Materials:
-
HCT116 cells (or other relevant cancer cell line)
-
This compound and DMSO (vehicle control)
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads
-
Anti-SUMO1 antibody (for immunoprecipitation)
-
Antibodies for Western blotting: anti-CAPRIN1, anti-FBXO42, anti-SUMO1
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Culture HCT116 cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SUMO1 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CAPRIN1, FBXO42, and SUMO1.
In Vitro Ubiquitination Assay to Confirm SUMO1 Degradation
This assay confirms that this compound induces the ubiquitination of SUMO1.
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 ligase (CUL1-FBXO42)
-
Recombinant SUMO1 and ubiquitin
-
This compound and DMSO
-
Ubiquitination reaction buffer (containing ATP)
-
Anti-SUMO1 antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, SUMO1, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Treatment: Add this compound or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-SUMO1 antibody to detect the appearance of higher molecular weight poly-ubiquitinated SUMO1 bands.
CRISPR-Cas9 Knockout Screen to Identify Genes Essential for this compound Activity
This screen can identify genes, such as those in the CUL1-FBXO42 pathway, that are essential for the anti-cancer activity of this compound.
Procedure:
-
Library Transduction: Transduce a cancer cell line (e.g., HCT116) with a genome-wide lentiviral CRISPR-Cas9 knockout library.
-
Selection: Select for cells that have been successfully transduced with the library.
-
Treatment: Split the cell population into two groups. Treat one group with a cytotoxic concentration of this compound and the other with DMSO as a control.
-
Cell Harvest and Genomic DNA Extraction: After a period of treatment that allows for the selection of resistant cells, harvest the surviving cells from both populations and extract genomic DNA.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing: Sequence the amplified sgRNA libraries from both the this compound-treated and control populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control. The genes targeted by these depleted sgRNAs are likely essential for the cytotoxic activity of this compound.
Conclusion
This compound represents a novel and specific approach to targeting the SUMOylation pathway by inducing the degradation of SUMO1. The available preclinical data demonstrates its potential as a potent anti-cancer agent. In comparison, TAK-981 offers a broader inhibition of the SUMO pathway and has shown promise, particularly in stimulating an anti-tumor immune response. Further head-to-head comparative studies are warranted to fully elucidate the differential therapeutic potential of these two distinct approaches to targeting SUMOylation in cancer. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's on-target effects and its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HB007, a Novel SUMO1 Degrader, Versus siRNA Knockdown for Targeted SUMO1 Depletion
For researchers, scientists, and drug development professionals navigating the complexities of targeted protein modulation, the choice between small molecule inhibitors and genetic knockdown technologies is pivotal. This guide provides an objective comparison of HB007, a first-in-class small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), and the established method of siRNA-mediated gene knockdown for the depletion of SUMO1.
This comparison delves into their respective mechanisms of action, specificity, and reported effects on cellular processes, supported by available experimental data. We aim to equip researchers with the necessary information to select the most appropriate tool for their specific research and therapeutic development needs.
Mechanism of Action: Degradation vs. Silencing
The fundamental difference between this compound and siRNA lies in their approach to reducing SUMO1 levels. This compound actively promotes the degradation of existing SUMO1 protein, while siRNA prevents the synthesis of new SUMO1 protein by targeting its messenger RNA (mRNA).
This compound: Targeted Protein Degradation
This compound is a small molecule that acts as a "molecular glue," inducing the proximity of SUMO1 to an E3 ubiquitin ligase complex.[1][2] Specifically, this compound binds to the protein CAPRIN1, which then recruits the CUL1-FBXO42 E3 ligase.[1][2] This ternary complex formation leads to the polyubiquitination of SUMO1, marking it for degradation by the 26S proteasome.[3] This mechanism results in a rapid reduction of the cellular pool of SUMO1 protein.
siRNA: Post-Transcriptional Gene Silencing
Short interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway. A synthetic double-stranded RNA molecule, designed to be complementary to the SUMO1 mRNA sequence, is introduced into cells. This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target SUMO1 mRNA. This cleavage prevents the translation of the mRNA into SUMO1 protein, effectively silencing the gene.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported quantitative effects of this compound and SUMO1 siRNA.
Table 1: General Characteristics
| Feature | This compound | siRNA Knockdown |
| Modality | Small Molecule Degrader | Synthetic Oligonucleotide |
| Target | SUMO1 Protein | SUMO1 mRNA |
| Mechanism | Induced Ubiquitination and Proteasomal Degradation | RNA Interference (mRNA cleavage) |
| Mode of Action | Post-translational | Post-transcriptional |
| Kinetics | Rapid depletion of existing protein | Slower onset, dependent on protein half-life |
| Reversibility | Reversible upon drug withdrawal | Transient, duration depends on siRNA stability and cell division |
Table 2: Reported Efficacy and Specificity
| Parameter | This compound | siRNA Knockdown |
| SUMO1 Reduction | Dose-dependent reduction of total and conjugated SUMO1 protein. Reduced SUMO1 half-life from 11 to 1.5 hours in LN229 cells. | Significant reduction in SUMO1 protein levels post-transfection. |
| Specificity | Selective for SUMO1 over SUMO2/3. | High on-target specificity with proper design. Potential for off-target effects due to partial complementarity with other mRNAs. |
| Off-Target Effects | Screened against a panel of 68 proteins with minimal off-target activity observed. | Can induce miRNA-like off-target effects by binding to the 3' UTR of unintended mRNAs. Off-target effects are a known concern and require careful validation. |
| Cellular Effects | Induces ER stress and ROS accumulation in colon cancer cells. Inhibits cancer cell growth and colony formation. Leads to deSUMOylation and degradation of TCF4. | Decreased cell viability and proliferation in various cell types. Can affect apoptosis-related protein expression. |
| In Vivo Efficacy | Suppresses tumor growth in patient-derived xenograft (PDX) models of breast, colon, and lung carcinoma. | Not directly reported in the provided context for in vivo tumor models. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of results. Below are generalized protocols for the application of this compound and SUMO1 siRNA.
Protocol 1: this compound Treatment of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess SUMO1 protein levels, or cell viability assays.
Protocol 2: siRNA-mediated Knockdown of SUMO1
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different regions of the SUMO1 mRNA to control for off-target effects. A non-targeting siRNA should be used as a negative control.
-
Cell Seeding: Plate cells to be 50-70% confluent at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for mRNA and protein knockdown.
-
Analysis: Harvest the cells for analysis of SUMO1 mRNA levels (by qRT-PCR) and protein levels (by Western blotting).
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced SUMO1 degradation.
Caption: Workflow of siRNA-mediated SUMO1 knockdown.
Caption: Overview of the SUMOylation pathway.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA knockdown are powerful tools for reducing SUMO1 levels and studying its function. The choice between them will depend on the specific experimental goals, required kinetics, and concerns about off-target effects.
-
This compound offers a rapid and reversible method for depleting the existing SUMO1 protein pool. Its mode of action as a degrader may reveal phenotypes that are distinct from those observed with transcriptional silencing. The high selectivity for SUMO1 over other SUMO isoforms is a significant advantage for studying the specific roles of SUMO1.
-
siRNA knockdown is a well-established and widely accessible technique for reducing the expression of a target gene. While highly effective, researchers must be vigilant about potential off-target effects and should include appropriate controls to validate their findings. The slower onset of action may be a consideration for experiments requiring rapid protein depletion.
For researchers in drug development, this compound represents a promising therapeutic strategy for diseases where SUMO1 is overexpressed, such as in certain cancers. Its ability to be administered systemically and its efficacy in preclinical models highlight its potential for clinical translation.
Ultimately, the complementary nature of these two technologies can be leveraged for a more comprehensive understanding of SUMO1 biology. For instance, using siRNA to validate the on-target effects of this compound can provide a robust confirmation of experimental results. As research in the field of targeted protein degradation continues to advance, the development of novel molecules like this compound will provide an expanding toolkit for the precise manipulation of cellular processes.
References
HB007 Demonstrates Potent Anti-Tumor Activity in Preclinical In Vivo Models
A novel small-molecule SUMO1 degrader, HB007, has shown significant anti-tumor efficacy in in vivo preclinical studies, offering a promising new therapeutic avenue for a range of cancers, including brain, breast, colon, and lung cancer. Experimental data from patient-derived xenograft (PDX) mouse models indicate that this compound effectively suppresses tumor growth and improves survival.
This compound is a first-in-class small molecule that induces the ubiquitination and subsequent degradation of the Small Ubiquitin-like Modifier 1 (SUMO1) protein.[1][2][3] Elevated levels of SUMO1 have been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. The targeted degradation of SUMO1 by this compound represents a novel anti-cancer strategy.[1][3]
Comparative In Vivo Efficacy of this compound
To contextualize the anti-tumor activity of this compound, this guide compares its performance with established standard-of-care chemotherapeutic agents in relevant preclinical models. The following tables summarize the available quantitative data on tumor growth inhibition and survival benefits.
Tumor Growth Inhibition (TGI)
| Cancer Type | Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Citation(s) |
| Colon Cancer | Patient-Derived Xenograft (PDX) | This compound | 25-50 mg/kg (i.p.) | Significant suppression (Specific % not available) | |
| Colon Cancer | Xenograft | 5-Fluorouracil + Oxaliplatin | Various | Significant | |
| Lung Cancer | Patient-Derived Xenograft (PDX) | This compound | 25-50 mg/kg (i.p.) | Significant suppression (Specific % not available) | |
| Non-Small Cell Lung Cancer | Xenograft | Paclitaxel + Cisplatin | Various | Significant | |
| Breast Cancer | Patient-Derived Xenograft (PDX) | This compound | Not specified | Inhibited progression (Specific % not available) | |
| ER+ Breast Cancer | Xenograft | Tamoxifen | Various | Significant | |
| Triple-Negative Breast Cancer | Xenograft | Doxorubicin | Various | Significant | |
| Glioblastoma | Patient-Derived Neurospheroids | This compound | IC50 of 1.470µM (in vitro) | Dose-dependent inhibition (In vivo % not available) |
Note: Specific quantitative data for tumor growth inhibition percentages for this compound were not available in the reviewed literature. The qualitative descriptions from the sources are provided.
Survival Analysis
| Cancer Type | Model | Treatment | Outcome | Citation(s) |
| BRCA-mutant Breast Cancer | Mouse Model | This compound | Increased survival compared to control | |
| Colon Cancer | Mouse Model | This compound | Increased survival compared to control |
Note: Detailed survival statistics such as median survival and hazard ratios for this compound were not available in the reviewed literature.
Mechanism of Action: The SUMO1 Degradation Pathway
This compound's anti-tumor activity stems from its ability to specifically trigger the degradation of SUMO1. This process is initiated by this compound binding to the protein CAPRIN1. This binding event induces the formation of a ternary complex with the CUL1-FBXO42 E3 ubiquitin ligase. FBXO42 then recruits SUMO1 to this complex, leading to its polyubiquitination and subsequent degradation by the proteasome. The depletion of SUMO1 disrupts critical cellular processes that promote cancer cell proliferation and survival.
Caption: this compound initiates the degradation of SUMO1 by forming a ternary complex, leading to anti-tumor effects.
Experimental Protocols
The in vivo validation of this compound's anti-tumor activity was conducted using patient-derived xenograft (PDX) mouse models, a translational research approach that closely mimics human tumor biology.
In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used for the engraftment of patient-derived tumor tissues or cancer cell lines.
Tumor Implantation:
-
Patient-Derived Xenografts (PDX): Fresh tumor tissue from cancer patients was surgically implanted subcutaneously into the flank of the mice.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines were cultured and then injected subcutaneously into the mice.
Treatment Regimen:
-
This compound Administration: this compound was administered via intraperitoneal (i.p.) injection. A common dosing schedule involved daily injections for a specified period (e.g., 15 days) at concentrations ranging from 25 to 50 mg/kg.
-
Control Group: A control group of mice received a vehicle solution (the solvent used to dissolve this compound) following the same injection schedule.
-
Standard-of-Care Agents: For comparative arms of studies, established chemotherapeutic drugs were administered according to clinically relevant protocols.
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The percentage of tumor growth inhibition was calculated by comparing the tumor volume in the treated groups to the control group.
-
Survival Analysis: The overall survival of the mice in each treatment group was monitored, and Kaplan-Meier survival curves were generated to assess the survival benefit.
Experimental Workflow:
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in mouse models.
Conclusion
This compound has demonstrated compelling anti-tumor activity in preclinical in vivo models of various cancers. Its novel mechanism of action, involving the targeted degradation of the oncoprotein SUMO1, distinguishes it from traditional chemotherapeutic agents. While direct quantitative comparisons with standard-of-care drugs are pending the release of more detailed data, the existing evidence strongly supports the continued development of this compound as a promising new cancer therapy. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.
References
- 1. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors. | BioGRID ORCS [orcs.thebiogrid.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
HB007 and its Analogs: A Comparative Analysis of SUMO1 Degraders in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel SUMO1 degrader, HB007, and its analogs. By objectively evaluating their performance based on available experimental data, this document aims to inform researchers and drug development professionals on the therapeutic potential of these compounds in oncology.
Abstract
Small Ubiquitin-like Modifier 1 (SUMO1) is a critical protein implicated in the progression of various cancers, making it a compelling, albeit challenging, therapeutic target. This compound has emerged as a promising small-molecule degrader of SUMO1, demonstrating significant anti-tumor activity. This guide delves into a comparative analysis of this compound and its primary analog, CPD1, focusing on their mechanism of action, efficacy, and the underlying experimental methodologies.
Introduction to this compound and its Analogs
This compound is a lead compound identified through structure-activity relationship (SAR) studies of its parent compound, CPD1.[1][2][3] Both molecules are designed to induce the degradation of SUMO1, a protein often overexpressed in cancer cells and considered "undruggable" by conventional inhibitors.[1] The therapeutic strategy behind these compounds is to hijack the cell's natural protein disposal machinery to eliminate SUMO1, thereby inhibiting cancer cell growth.
Mechanism of Action: Targeting SUMO1 for Degradation
This compound and its analogs function by inducing the ubiquitination and subsequent proteasomal degradation of SUMO1.[4] The mechanism involves the binding of the small molecule to a cellular protein, which then recruits an E3 ubiquitin ligase to SUMO1, tagging it for destruction.
The key steps in the signaling pathway are as follows:
-
Binding: this compound binds to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1).
-
Recruitment: This binding event induces the interaction of CAPRIN1 with the F-box protein 42 (FBXO42), a component of the CUL1 E3 ubiquitin ligase complex.
-
Ubiquitination: The newly formed complex then recruits SUMO1, leading to its polyubiquitination.
-
Degradation: The ubiquitinated SUMO1 is recognized and degraded by the 26S proteasome.
This targeted degradation of SUMO1 disrupts its normal function in promoting the cell cycle and survival of cancer cells.
Figure 1: Simplified signaling pathway of this compound-induced SUMO1 degradation.
Comparative Performance Data
This compound has demonstrated superior performance compared to its parent compound, CPD1, in preclinical studies. This enhanced efficacy is attributed to the structural modifications made during the lead optimization process. Below is a summary of the comparative data.
Table 1: In Vitro Efficacy of this compound and CPD1
| Compound | Target | Assay Type | Cell Line(s) | IC50 (µM) | SUMO1 Degradation | Reference |
| This compound | SUMO1 | Cell Viability | HCT116, LN229 | More potent than CPD1 | More effective than CPD1 | |
| CPD1 | SUMO1 | Cell Viability | HCT116, LN229 | 2.3 (LN229) | Effective |
Note: Specific IC50 values for this compound were not explicitly provided in a tabular format in the primary literature but were consistently reported as being lower (more potent) than those of CPD1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, LN229) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Figure 2: Experimental workflow for the MTT cell viability assay.
SUMO1 Degradation Assay (Western Blot)
This assay is used to quantify the levels of SUMO1 protein following treatment with the degrader compounds.
-
Cell Lysis: Treat cells with this compound or its analogs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against SUMO1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of SUMO1 protein.
Figure 3: Workflow for Western blot analysis of SUMO1 degradation.
Conclusion
The development of this compound represents a significant advancement in the field of targeted protein degradation for cancer therapy. As a lead compound, this compound demonstrates superior efficacy in degrading SUMO1 and inhibiting cancer cell growth compared to its parent analog, CPD1. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this compound and its future analogs. Further research into the structure-activity relationships of this class of compounds holds the potential to yield even more potent and selective SUMO1 degraders for clinical development.
References
- 1. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors. | BioGRID ORCS [orcs.thebiogrid.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-Validation of HB007's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of HB007, a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), with an alternative SUMOylation pathway inhibitor, TAK-981 (subasumstat). The information is supported by experimental data from publicly available research, with detailed methodologies for key experiments.
Introduction
SUMOylation is a critical post-translational modification process that regulates the function and stability of numerous proteins involved in essential cellular processes, including DNA repair, cell cycle progression, and signal transduction. Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound and TAK-981 represent two distinct strategies to modulate this pathway for anti-cancer effects. This compound acts as a molecular glue to induce the degradation of SUMO1, while TAK-981 inhibits the SUMO-activating enzyme (SAE), the first step in the SUMOylation cascade.
Data Presentation: this compound vs. TAK-981
The following tables summarize the key characteristics and available quantitative data for this compound and TAK-981. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is compiled from individual studies and should be interpreted with caution.
Table 1: Mechanism of Action and Cellular Effects
| Feature | This compound | TAK-981 (subasumstat) |
| Target | Induces degradation of SUMO1 protein[1] | Inhibits the SUMO-activating enzyme (SAE), blocking the entire SUMOylation cascade[2] |
| Mechanism | Acts as a molecular glue, binding to CAPRIN1 and inducing its interaction with the E3 ubiquitin ligase substrate receptor FBXO42. This complex then recruits, ubiquitinates, and targets SUMO1 for proteasomal degradation.[3] | Forms a covalent adduct with SUMO proteins when they are bound to the SAE, preventing the transfer of SUMO to downstream targets.[2] |
| Downstream Effects | - Reduction of StarD7 mRNA and protein levels. - Increased Endoplasmic Reticulum (ER) stress and Reactive Oxygen Species (ROS) production. - DeSUMOylation and degradation of the transcription factor TCF4.[4] | - Induction of a Type I Interferon (IFN-I) response. - Activation of innate and adaptive immune cells (T cells, NK cells, dendritic cells). - G2/M cell cycle arrest and mitotic defects in cancer cells. |
| Primary Mode of Action | Direct cytotoxic and cell-intrinsic effects on cancer cells. | Dual mechanism: direct anti-proliferative effects on cancer cells and activation of an anti-tumor immune response. |
Table 2: In Vitro Potency (IC50 Values)
| Cell Line | Cancer Type | This compound (µM) | TAK-981 (nM) |
| LN229 | Glioblastoma | Reported to inhibit cell growth in a concentration-dependent manner (0.1-100 µM) | Not Reported |
| Various Lymphoma Cell Lines | Lymphoma | Not Reported | IC50 values range from low nM to µM, with synergy observed with other agents. |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Pancreatic Cancer | Not Reported | Potent inhibition in the nanomolar range. |
| Acute Myeloid Leukemia (AML) Cell Lines | Leukemia | Not Reported | Potent nanomolar activity, often stronger than standard-of-care cytarabine. |
Note: The lack of directly comparable IC50 data in the same cell lines under identical experimental conditions makes a definitive potency comparison challenging.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to SUMO1 degradation and downstream effects.
Caption: Mechanism of action of TAK-981, a SUMOylation inhibitor.
Caption: General workflow for a co-immunoprecipitation experiment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds like this compound and TAK-981 on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, TAK-981) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for an additional 4 hours or overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for SUMO1 Degradation
This protocol is used to detect the levels of SUMO1 and other proteins in cell lysates after treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SUMO1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells on ice and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SUMO1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-actin) to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to validate the interaction between proteins, for example, CAPRIN1 and FBXO42, induced by this compound.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for the "bait" protein (e.g., anti-CAPRIN1)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.
-
Add Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluate by Western blot using antibodies against the bait protein (e.g., CAPRIN1) and the suspected interacting protein (e.g., FBXO42).
Conclusion
This compound and TAK-981 represent two innovative and distinct approaches to targeting the SUMOylation pathway in cancer. This compound's mechanism as a SUMO1 degrader offers a targeted approach to eliminate a key component of the SUMOylation machinery, leading to direct cancer cell cytotoxicity through ER stress and ROS production. In contrast, TAK-981's inhibition of the upstream SAE enzyme results in a broader blockade of SUMOylation and has a dual action of inducing cancer cell cycle arrest and potently activating the host anti-tumor immune response. The choice between these strategies may depend on the specific cancer type, its dependency on SUMO1 versus the broader SUMOylation pathway, and the status of the patient's immune system. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these promising therapeutic agents.
References
- 1. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SUMOylation enhances DNA hypomethylating drug efficacy to reduce outgrowth of hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of HB007 Experimental Results: A Comparative Guide
This guide provides a comparative analysis of the experimental data available for HB007, a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), against alternative SUMOylation pathway inhibitors. The content is intended for researchers, scientists, and drug development professionals to objectively assess the performance and reproducibility of this compound's preclinical results.
Introduction to this compound
This compound is a lead compound that emerged from structure-activity relationship studies of a hit compound, CPD1, identified in a screen of the NCI drug-like compounds library. It functions by inducing the ubiquitination and subsequent proteasomal degradation of SUMO1.[1][2] This mechanism is distinct from many other cancer therapies and offers a novel approach to targeting oncoproteins. This compound has demonstrated broad anti-cancer activity in preclinical models of brain, breast, colon, and lung cancers.[1][2] The compound selectively degrades SUMO1, leading to the inhibition of cancer cell growth and the suppression of tumor progression in patient-derived xenografts.[1]
Mechanism of Action: The SUMO1 Degradation Pathway
This compound's mechanism of action involves a sophisticated hijacking of the cell's natural protein disposal system. The process begins with this compound binding to the protein CAPRIN1 (Cytoplasmic Activation/Proliferation-Associated Protein 1). This binding event induces a conformational change that promotes the interaction of CAPRIN1 with FBXO42 (F-box Protein 42), a substrate receptor for the CUL1 (Cullin 1) E3 ubiquitin ligase complex. This newly formed CAPRIN1-CUL1-FBXO42 complex then recruits SUMO1, leading to its polyubiquitination and subsequent degradation by the proteasome. The degradation of SUMO1 triggers the deSUMOylation and degradation of the transcription factor TCF4, which in turn inhibits the transcription of StarD7. This cascade of events ultimately results in increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
Caption: Mechanism of this compound-induced SUMO1 degradation and downstream effects.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives. The reproducibility of these findings is contingent on the detailed experimental protocols provided in the subsequent section.
Table 1: In Vitro Cytotoxicity (IC50) of SUMOylation Pathway Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | LN229 | Glioblastoma | <2.3 | |
| HCT116 | Colon Cancer | Data not explicitly found in searches | ||
| DLD1 | Colon Cancer | Data not explicitly found in searches | ||
| CPD1 (this compound precursor) | LN229 | Glioblastoma | 2.3 | |
| TAK-981 (Subasumstat) | OCI-AML3 | Acute Myeloid Leukemia | ~0.01 | |
| U937 | Histiocytic Lymphoma | Potent nanomolar activity | ||
| THP-1 | Acute Monocytic Leukemia | Potent nanomolar activity | ||
| MOLM-14 | Acute Myeloid Leukemia | Potent nanomolar activity | ||
| KG-1 | Acute Myelogenous Leukemia | Potent nanomolar activity | ||
| MiaPaCa2 | Pancreatic Cancer | Nanomolar range | ||
| PANC1 | Pancreatic Cancer | Nanomolar range | ||
| HPAF | Pancreatic Cancer | Nanomolar range | ||
| KPC3 (murine) | Pancreatic Cancer | Nanomolar range |
Note: The primary source for this compound IC50 values across 25 cancer cell lines is cited as Bellail et al., 2021, Science Translational Medicine. Access to the full publication or its supplementary data is required for a comprehensive list.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key experiments performed with this compound, based on the available literature.
Cell Viability Assay
This protocol is used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., LN229, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a comparator compound for 72-120 hours.
-
Viability Reagent: A cell viability reagent, such as CellTiter-Glo® (Promega) or MTT, is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and IC50 values are calculated using a non-linear regression model.
In Vivo Ubiquitination and SUMO1 Degradation Assay (Western Blot)
This assay is used to confirm that this compound induces the ubiquitination and degradation of SUMO1 in a cellular context.
-
Cell Culture and Transfection: Cells (e.g., LN229, HCT116) are cultured and may be transfected with plasmids expressing tagged versions of SUMO1 (e.g., YFP-SUMO1-GV) and ubiquitin (e.g., HA-Ub).
-
Compound Treatment: Transfected cells are treated with this compound or CPD1 for a specified period (e.g., 24 hours).
-
Cell Lysis: Cells are lysed in a denaturing buffer to preserve post-translational modifications.
-
Immunoprecipitation (IP): The tagged SUMO1 protein is immunoprecipitated from the cell lysate using appropriate antibodies (e.g., anti-Flag).
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the ubiquitin tag (e.g., anti-HA) and the SUMO1 tag (e.g., anti-YFP) to detect polyubiquitinated SUMO1. Total cell lysates are also run to assess the overall levels of SUMO1 and other proteins of interest.
-
Proteasome Inhibition Control: To confirm degradation is proteasome-dependent, cells can be pre-treated with a proteasome inhibitor like MG132 before this compound treatment.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used as hosts for human cancer cells.
-
Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells (e.g., 1-5 million cells) are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Cohort Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at a specified dose and schedule. Vehicle is administered to the control group.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The efficacy of this compound is determined by comparing the tumor growth rate and final tumor weight between the treated and control groups.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
The available data suggest that this compound is a potent and selective degrader of SUMO1 with significant anti-cancer activity in a variety of preclinical models. The mechanism of action is well-defined and involves the targeted degradation of SUMO1 through the ubiquitin-proteasome system. While direct comparative data with other SUMOylation inhibitors is limited in the public domain, the nanomolar efficacy of alternatives like TAK-981 sets a benchmark for performance.
References
Safety Operating Guide
General Disposal Procedures for Laboratory Waste (Assumed HB007)
Disclaimer: The following disposal procedures are generalized guidelines based on standard laboratory practices for handling chemical and biological waste. No specific information for a substance designated "HB007" was found. It is imperative to consult the official Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions. The SDS will provide detailed information on the physical and chemical properties, hazards, and required safety protocols for this specific substance.
This guide is intended to provide essential safety and logistical information for the disposal of general laboratory waste, which may be applicable to a substance like this compound, assuming it falls into common categories of laboratory materials.
I. Waste Segregation and Containerization
Proper segregation of waste at the point of generation is the first and most critical step in ensuring safe and compliant disposal.
Table 1: Waste Segregation and Container Summary
| Waste Type | Container Type | Fill Limit | Labeling Requirements |
| Liquid Waste | Leak-proof, sturdy container | 3/4 full | "Hazardous Waste" with a completed hazardous waste tag |
| Solid Waste (Non-Sharps) | Lined five-gallon pail or smaller plastic container with lid | 3/4 full | Chemical Waste Label attached to the bag and outer container |
| Sharps Waste | Puncture-resistant sharps container (Red for biohazardous, Yellow for chemically contaminated) | 3/4 full | Biohazard symbol or "Biohazard" for infectious sharps |
| Broken Glass (Non-contaminated) | Cardboard box lined with a bag | N/A | "Broken Glass" |
II. Disposal Procedures
The following are step-by-step protocols for the disposal of different types of laboratory waste.
A. Liquid Waste Disposal
-
Collection: Collect liquid waste in a designated, leak-proof container. Do not mix incompatible chemicals.
-
Decontamination (if applicable): For liquid biohazardous waste, decontaminate using an approved method such as autoclaving or chemical disinfection (e.g., a 10% bleach solution).[1] Never autoclave bleach or other chemicals. [1]
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and has a completed hazardous waste tag detailing its contents.
-
Storage: Store the sealed container in a designated waste accumulation area, away from sinks and drains.[2]
-
Pickup: Request a hazardous waste pickup when the container is 3/4 full.[1][2]
B. Solid Waste (Non-Sharps) Disposal
-
Collection: Place chemically contaminated solid waste (e.g., gloves, paper towels, gels) into a clear plastic bag within a lined five-gallon pail or a smaller labeled container. Biohazardous solid waste should be collected in an autoclavable biohazard bag (often red or orange).
-
Bagging: Do not fill bags more than 3/4 full. For biohazardous waste, loosely seal the bag to allow steam penetration during autoclaving.
-
Autoclaving (for biohazardous waste): Place the biohazard bag in a secondary, leak-proof container and autoclave according to standard operating procedures.
-
Final Packaging: After autoclaving, the treated biohazard bag should be placed inside a designated regulated medical waste container. Chemically contaminated waste bags should be sealed with a zip tie or tape.
-
Labeling and Pickup: Ensure the outer container is properly labeled and request a waste pickup.
C. Sharps Disposal
-
Immediate Disposal: Dispose of all sharps (needles, scalpels, slides, contaminated broken glass) immediately into an appropriate sharps container.
-
No Manipulation: Do not recap, bend, or break needles.
-
Container Management: When the sharps container is 3/4 full, lock the lid securely.
-
Autoclaving (if required): Some biologically contaminated sharps containers may require autoclaving before disposal.
-
Pickup: Place the sealed container in the designated area for hazardous waste pickup.
III. Experimental Workflow and Disposal Pathway
The following diagram illustrates a general workflow for laboratory waste management, from generation to final disposal.
Caption: General Laboratory Waste Disposal Workflow.
References
Essential Safety and Logistical Information for Handling HB007
Disclaimer: As "HB007" is not a publicly recognized chemical identifier, this document serves as a template for handling a novel or uncharacterized chemical compound. The information provided is based on general laboratory safety principles. It is imperative to consult a compound-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before handling any new chemical.[1] Treat any unknown compound as potentially hazardous.[2][3]
Personal Protective Equipment (PPE)
The minimum PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] This should be supplemented with appropriate gloves and other PPE based on a task-specific hazard assessment.[4]
| Protection Type | Required PPE | Specifications & Conditions for Use |
| Body Protection | Laboratory Coat | Standard lab coat for minimal exposure. Flame-resistant lab coat required when working with flammable or pyrophoric materials. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged contact or with highly hazardous materials, double-gloving or using Silver Shield gloves underneath nitrile gloves is recommended. |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory work. Must be ANSI Z87.1 compliant. |
| Chemical Splash Goggles | Required when there is a potential for chemical splashes. | |
| Face Shield | Must be worn in addition to safety glasses or goggles when handling large volumes of liquids or other significant splash hazards. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. |
| Respirator | If a fume hood is not available, a risk assessment should be performed to determine the appropriate respiratory protection. |
Operational Plan: Handling and Storage
Adherence to strict protocols is crucial for both safety and experimental integrity when working with novel compounds.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation: Before entering the designated handling area, don all required PPE. Ensure the chemical fume hood and any other engineering controls are functioning correctly.
-
Weighing: Conduct all weighing operations within a certified chemical fume hood or a powder-containment balance enclosure to minimize inhalation exposure. Use a dedicated spatula and weighing paper. Close the primary container of this compound immediately after dispensing.
-
Solubilization: Slowly add the desired solvent to the weighed this compound to prevent splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Labeling: Clearly label the resulting solution with the compound identifier (this compound), concentration, solvent, and the date of preparation.
Storage Protocol
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a designated, ventilated, and access-controlled storage area.
-
Segregate this compound from incompatible materials.
-
If the compound is sensitive to light or moisture, store it in an amber vial within a desiccator.
Workflow for Handling Novel Chemical Compounds
Caption: General workflow for safely handling a new chemical compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Improper disposal is illegal and can have serious consequences.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid Waste (Contaminated gloves, pipette tips, paper towels, etc.) | Labeled, sealed, and compatible chemical waste container. | Must include: "Hazardous Waste", full chemical name (no abbreviations), date of generation, and principal investigator's name and location. | Collect in a designated container. Do not mix with non-hazardous trash. Arrange for pickup through your institution's hazardous waste program. |
| Liquid Waste (Solutions containing this compound) | Labeled, sealed, and compatible chemical waste bottle. | Must include: "Hazardous Waste", full chemical name and concentration of all components, date of generation, and principal investigator's name and location. | Do not dispose of down the drain. Collect in a designated, leak-proof container. Arrange for pickup through your institution's hazardous waste program. |
| "Empty" Containers | Original container or designated hazardous waste container. | Labels should be intact. | Containers that held acutely hazardous waste require triple rinsing, with the rinsate collected as hazardous waste. Follow institutional guidelines for the disposal of "empty" containers. |
Waste Segregation:
-
Segregate chemical waste based on compatibility, not alphabetically.
-
Avoid mixing different waste streams. For example, keep halogenated and non-halogenated solvent wastes separate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
